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An In-depth Technical Guide to 5-Iodo-N,2-dimethylbenzamide (CAS 36659-92-4)

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Niche Chemical Intermediate 5-Iodo-N,2-dimethylbenzamide is a substituted aromatic amide that, despite its specific...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

5-Iodo-N,2-dimethylbenzamide is a substituted aromatic amide that, despite its specific CAS number, remains a compound with limited publicly available experimental data. This guide is designed to provide a comprehensive technical overview by leveraging established principles of organic chemistry and drawing parallels from closely related, well-documented analogues. As a Senior Application Scientist, the aim is to equip researchers with a robust foundational understanding, enabling them to anticipate the properties of 5-Iodo-N,2-dimethylbenzamide and to design synthetic and analytical strategies with a high degree of confidence. Every effort has been made to ground the information in authoritative sources and to clearly delineate between established data for analogous compounds and scientifically sound predictions for the target molecule.

Molecular Identity and Physicochemical Properties

5-Iodo-N,2-dimethylbenzamide belongs to the family of halobenzamides, a class of compounds with significant interest in medicinal chemistry and materials science. The presence of an iodine atom, a methyl group, and an N,N-dimethylamido group on the benzene ring imparts a unique combination of steric and electronic properties that can influence its reactivity, solubility, and biological activity.

Table 1: Physicochemical Characteristics of 5-Iodo-N,2-dimethylbenzamide and Related Analogues

Property5-Iodo-N,2-dimethylbenzamide (Predicted)2-Iodo-N,N-dimethylbenzamide[1]N,N-Dimethylbenzamide[2]
CAS Number 36659-92-454616-46-5611-74-5
Molecular Formula C₉H₁₀INOC₉H₁₀INOC₉H₁₁NO
Molecular Weight 275.09 g/mol 275.09 g/mol 149.19 g/mol
Appearance Expected to be a solid at room temperatureYellow oilWhite crystalline solid
Boiling Point > 340 °C (at 760 mmHg)340.1 ± 25.0 °C (at 760 mmHg)272-273 °C
Melting Point Not availableNot available40-43 °C
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in water.Not availableSoluble in organic solvents.
Density > 1.6 g/cm³1.649 ± 0.06 g/cm³~1.05 g/cm³

Expert Commentary: The introduction of a heavy atom like iodine is expected to significantly increase the density and boiling point of 5-Iodo-N,2-dimethylbenzamide compared to its non-iodinated parent, N,N-dimethylbenzamide. The physical state (solid vs. liquid) will depend on the crystal packing efficiency, which is influenced by the substitution pattern.

Proposed Synthesis and Mechanistic Considerations

Retrosynthetic Analysis

A logical retrosynthetic pathway for 5-Iodo-N,2-dimethylbenzamide is depicted below. The key disconnection is the amide bond, leading back to a carboxylic acid derivative and dimethylamine.

G target 5-Iodo-N,2-dimethylbenzamide intermediate1 5-Iodo-2-methylbenzoyl chloride target->intermediate1 Amide bond formation intermediate2 Dimethylamine target->intermediate2 Amide bond formation intermediate3 5-Iodo-2-methylbenzoic acid intermediate1->intermediate3 Chlorination intermediate4 2-Amino-4-iodotoluene intermediate3->intermediate4 Sandmeyer Reaction

Caption: Retrosynthetic analysis of 5-Iodo-N,2-dimethylbenzamide.

Step-by-Step Synthetic Protocol

This proposed protocol is a self-validating system, with each step leading to a stable, characterizable intermediate.

Step 1: Iodination of 2-Amino-4-nitrotoluene (if starting from a different precursor)

Alternatively, direct iodination of a suitable precursor can be considered. For instance, methods for the iodination of substituted anilines are documented. A common method involves the use of iodine and an oxidizing agent in the presence of an acid[3].

Step 2: Sandmeyer Reaction to form 5-Iodo-2-methylbenzoic acid

  • Diazotization: Dissolve 2-amino-4-iodotoluene in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt can be monitored using starch-iodide paper.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is often exothermic and may require cooling to control the rate.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Hydrolysis: Acidify the reaction mixture and heat to hydrolyze the resulting nitrile to the carboxylic acid.

  • Extract the product with an organic solvent, wash, dry, and purify by recrystallization or column chromatography.

Step 3: Formation of 5-Iodo-2-methylbenzoyl chloride

  • To a solution of 5-iodo-2-methylbenzoic acid in an anhydrous, inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride[4].

  • Reflux the mixture until the evolution of gas ceases, indicating the completion of the reaction.

  • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acyl chloride, which can often be used in the next step without further purification.

Step 4: Amidation to 5-Iodo-N,2-dimethylbenzamide

  • Dissolve the crude 5-iodo-2-methylbenzoyl chloride in an anhydrous, non-protic solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of dimethylamine (as a solution in a solvent like THF or as a gas) or an aqueous solution of dimethylamine with a base like triethylamine or pyridine to act as an acid scavenger[4]. An excess of the amine is typically used.

  • Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 5-Iodo-N,2-dimethylbenzamide.

G start 2-Amino-4-iodotoluene step1 Diazotization & Cyanation (Sandmeyer Reaction) start->step1 intermediate1 5-Iodo-2-methylbenzonitrile step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 5-Iodo-2-methylbenzoic acid step2->intermediate2 step3 Chlorination (e.g., SOCl₂) intermediate2->step3 intermediate3 5-Iodo-2-methylbenzoyl chloride step3->intermediate3 step4 Amidation (Dimethylamine) intermediate3->step4 end 5-Iodo-N,2-dimethylbenzamide step4->end

Caption: Proposed synthetic workflow for 5-Iodo-N,2-dimethylbenzamide.

Spectroscopic and Analytical Characterization (Predicted)

The following spectral data are predicted based on the analysis of the parent compound, N,N-dimethylbenzamide, and the known effects of iodo and methyl substituents on spectroscopic signatures.

¹H NMR Spectroscopy
  • Aromatic Protons (Ar-H): The three protons on the aromatic ring are expected to appear in the range of δ 7.0-8.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the positions of the iodo, methyl, and amide groups. The proton ortho to the iodine atom will likely be the most downfield.

  • N-Methyl Protons (N-CH₃): Due to restricted rotation around the C-N amide bond, two distinct singlets for the two N-methyl groups are anticipated, likely in the range of δ 2.8-3.2 ppm[5].

  • Aromatic Methyl Protons (Ar-CH₃): A singlet corresponding to the methyl group on the benzene ring is expected around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): The amide carbonyl carbon should appear as a singlet in the downfield region of the spectrum, typically around δ 168-172 ppm[6].

  • Aromatic Carbons (Ar-C): Six signals are expected for the aromatic carbons. The carbon bearing the iodine atom (C-I) will be significantly shielded and appear further upfield than the other aromatic carbons, likely in the range of δ 90-100 ppm[6]. The other aromatic carbons will resonate in the typical range of δ 120-145 ppm.

  • N-Methyl Carbons (N-CH₃): Two distinct signals for the N-methyl carbons are expected in the range of δ 35-40 ppm[6].

  • Aromatic Methyl Carbon (Ar-CH₃): The aromatic methyl carbon should appear as a singlet around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Table 2: Predicted IR Absorption Frequencies for 5-Iodo-N,2-dimethylbenzamide

Wavenumber (cm⁻¹)Vibrational Mode
~3050-3100Aromatic C-H stretch
~2930-2980Aliphatic C-H stretch (from methyl groups)
~1630-1660Amide C=O stretch (strong)[7]
~1400-1600Aromatic C=C stretches
~1100-1300C-N stretch
Below 600C-I stretch
Mass Spectrometry
  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 275.

  • Isotopic Pattern: The presence of iodine will not result in a characteristic isotopic pattern as it is monoisotopic.

  • Fragmentation Pattern: Key fragmentation pathways are expected to include the loss of the dimethylamino group and cleavage of the amide bond, leading to the formation of the 5-iodo-2-methylbenzoyl cation (m/z = 247). Further fragmentation of the aromatic ring can also be expected. The fragmentation of N,N-dimethylbenzamide typically shows a strong peak at m/z 105, corresponding to the benzoyl cation[2].

Potential Applications and Biological Relevance

While the specific biological activity of 5-Iodo-N,2-dimethylbenzamide has not been reported, the benzamide scaffold is a well-known pharmacophore present in a wide range of biologically active molecules. Substituted benzamides have demonstrated a variety of therapeutic and agrochemical applications.

  • Medicinal Chemistry: Many benzamide derivatives are known to possess antipsychotic, antiemetic, and gastroprokinetic properties. The introduction of a bulky, lipophilic iodine atom could modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

  • Agrochemicals: Substituted benzamides have been developed as herbicides, fungicides, and insecticides[8][9][10]. The specific substitution pattern of 5-Iodo-N,2-dimethylbenzamide makes it a candidate for screening in these areas.

  • Material Science: Halogenated organic compounds can serve as building blocks for the synthesis of more complex molecules, including polymers and functional materials. The carbon-iodine bond can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a versatile synthetic intermediate[11].

G center 5-Iodo-N,2-dimethylbenzamide app1 Medicinal Chemistry (e.g., Kinase Inhibitors, GPCR Ligands) center->app1 app2 Agrochemicals (e.g., Fungicides, Insecticides) center->app2 app3 Synthetic Intermediate (Cross-Coupling Reactions) center->app3 app4 Material Science (e.g., Organic Electronics) center->app4

Caption: Potential application areas for 5-Iodo-N,2-dimethylbenzamide.

Safety and Handling

No specific toxicity data is available for 5-Iodo-N,2-dimethylbenzamide. Therefore, it should be handled with the standard precautions for a novel chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion and Future Outlook

5-Iodo-N,2-dimethylbenzamide represents a chemical entity with untapped potential. This technical guide has provided a comprehensive, albeit predictive, overview of its properties, synthesis, and potential applications based on sound chemical principles and data from analogous structures. It is our hope that this document will serve as a valuable resource for researchers, stimulating further investigation into this and other novel substituted benzamides. The validation of the proposed synthetic route and the full characterization of this compound will undoubtedly open new avenues for its application in drug discovery, agrochemicals, and materials science.

References

  • Molecules. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]

  • PubMed. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]

  • ISCA. (2021). Biological activities of benzimidazole derivatives: A review. Available at: [Link]

  • PMC. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Available at: [Link]

  • ACS Publications. (2010). Synthesis of Highly Substituted Isoquinolone Derivatives by Nickel-Catalyzed Annulation of 2-Halobenzamides with Alkynes. Available at: [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Available at: [Link]

  • MDPI. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Available at: [Link]

  • The Journal of Organic Chemistry. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Available at: [Link]

  • ACS Publications. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Available at: [Link]

  • PubChem. Benzamide, 2-amino-5-iodo-. Available at: [Link]

  • Google Patents. (2011). Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • Rsc.org. 1.General Information ……………………………………………………………. S2 2. Synthesis of Amides ………. Available at: [Link]

  • Rsc.org. (2013). Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. Available at: [Link]

  • SpectraBase. N-(2-Iodo-phenyl)-3,4-dimethyl-benzamide - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

  • PubChem. N,N-Dimethylbenzamide. Available at: [Link]

  • Hoffman Fine Chemicals. CAS 54616-46-5 | 2-Iodo-N,N-dimethylbenzamide | MFCD00463660. Available at: [Link]

  • ResearchGate. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Available at: [Link]

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Exploratory

Molecular weight and formula of 5-Iodo-N,2-dimethylbenzamide

An In-depth Technical Guide to 5-Iodo-N,2-dimethylbenzamide For Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Iodo-N,2-dimethylbenzamide is a substituted aromatic amide with significant...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Iodo-N,2-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Iodo-N,2-dimethylbenzamide is a substituted aromatic amide with significant potential as a versatile intermediate in medicinal chemistry and drug development. Its structure incorporates a benzamide core, a scaffold present in numerous pharmacologically active compounds, with iodine and methyl substitutions that offer unique opportunities for molecular design and synthesis. The iodine atom, in particular, serves as a valuable functional handle for introducing further complexity via cross-coupling reactions and can be utilized in the development of radiolabeled ligands for imaging applications. This guide provides a comprehensive overview of the molecular formula, calculated physicochemical properties, a proposed synthetic pathway, and potential applications of 5-Iodo-N,2-dimethylbenzamide, grounding these discussions in established chemical principles and data from analogous structures.

Chemical Identity and Physicochemical Properties

The fundamental identity of 5-Iodo-N,2-dimethylbenzamide is defined by its unique arrangement of atoms. The molecular formula has been determined to be C₉H₁₀INO. From this, the molecular weight and other key physical and chemical properties can be calculated. It is important to note that experimental data for this specific isomer is not widely available in public literature; therefore, some properties are predicted based on its structure and comparison with known isomers.

Table 1: Physicochemical Properties of 5-Iodo-N,2-dimethylbenzamide

PropertyValueSource
IUPAC Name 5-Iodo-N,2-dimethylbenzamide-
Molecular Formula C₉H₁₀INOCalculated
Molecular Weight 275.09 g/mol Calculated[1][2][3]
Monoisotopic Mass 274.98042 DaCalculated
CAS Number Not assigned-
Appearance Expected to be a solid at room temperatureInferred
Boiling Point Predicted: >300 °CInferred[3]
Storage Temperature Recommended: 2-8°C, protect from lightInferred[3]

Structural Elucidation

The structure of 5-Iodo-N,2-dimethylbenzamide consists of a central benzene ring substituted at positions 1, 2, and 5. The primary functional group is an N-methylbenzamide attached at position 1. A methyl group is located at the ortho position (C2), and an iodine atom is at the para position relative to the C2-methyl group (C5). This specific substitution pattern influences the molecule's steric and electronic properties, which in turn dictate its reactivity and potential biological interactions.

Caption: Chemical structure of 5-Iodo-N,2-dimethylbenzamide.

Proposed Synthesis Methodology

The synthesis of 5-Iodo-N,2-dimethylbenzamide can be logically achieved through a two-step process starting from the corresponding benzoic acid derivative. This approach is a standard and reliable method for the preparation of N-substituted benzamides.[4] The causality behind this choice rests on the high reactivity of acyl chlorides towards amines, leading to efficient amide bond formation.

Step 1: Acyl Chloride Formation The first step involves the conversion of 5-iodo-2-methylbenzoic acid to its more reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it reacts with the carboxylic acid to form the acyl chloride, with the byproducts (sulfur dioxide and hydrogen chloride) being gaseous, which simplifies purification.

Step 2: Amidation The resulting 5-iodo-2-methylbenzoyl chloride is then reacted with methylamine without extensive purification. The nucleophilic nitrogen of methylamine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.

Synthesis_Workflow start 5-Iodo-2-methylbenzoic Acid reagent1 Thionyl Chloride (SOCl₂) Reflux intermediate 5-Iodo-2-methylbenzoyl Chloride reagent1->intermediate Step 1 reagent2 Methylamine (CH₃NH₂) Base (e.g., Et₃N) DCM, 0°C to RT purification Workup & Purification (Column Chromatography) reagent2->purification Step 2 product 5-Iodo-N,2-dimethylbenzamide purification->product

Caption: Proposed two-step synthesis of 5-Iodo-N,2-dimethylbenzamide.

Experimental Protocol
  • Acyl Chloride Synthesis: A solution of 5-iodo-2-methylbenzoic acid in thionyl chloride (3 mL per mmol of acid) is refluxed for 5 hours. Excess thionyl chloride is subsequently removed by evaporation under reduced pressure. The resulting crude 5-iodo-2-methylbenzoyl chloride is used in the next step without further purification.[4]

  • Amide Formation: The crude acyl chloride is dissolved in an anhydrous solvent like dichloromethane (DCM). The solution is cooled to 0°C in an ice bath. A solution of methylamine and a non-nucleophilic base like triethylamine (1.5 equivalents) in DCM is added dropwise with stirring.[4]

  • Reaction Monitoring and Workup: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure 5-Iodo-N,2-dimethylbenzamide.[5]

Potential Applications in Research and Drug Development

Substituted benzamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of pharmacological activities.[6][7] The specific structural features of 5-Iodo-N,2-dimethylbenzamide make it a promising candidate for several research applications.

  • Scaffold for Drug Discovery: The benzamide core is a known pharmacophore in many drug classes. For instance, the related o-aminobenzamide structure is a key zinc-binding group in histone deacetylase (HDAC) inhibitors, which are validated targets in oncology.[8] While this molecule is N-methylated and lacks the free amino group, it serves as a foundational scaffold that can be further modified to explore various biological targets.

  • Intermediate for Chemical Synthesis: The iodine atom is a highly versatile functional group in organic synthesis. It can readily participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the straightforward introduction of diverse aryl, alkyl, or alkynyl groups. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Radiopharmaceutical Development: The presence of a stable iodine atom allows for the potential development of radioiodinated analogues (e.g., using ¹²³I, ¹²⁵I, or ¹³¹I). Such radiolabeled compounds are invaluable tools in preclinical and clinical imaging (SPECT or PET) to study drug distribution, target engagement, and pharmacokinetics in a non-invasive manner.[6]

Analytical Characterization

To confirm the identity and purity of synthesized 5-Iodo-N,2-dimethylbenzamide, a standard suite of analytical techniques would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would confirm the presence of aromatic protons, the two distinct methyl groups (N-methyl and aryl-methyl), and the N-H proton of the amide, with predictable chemical shifts and coupling patterns.

    • ¹³C NMR: Would show the correct number of carbon signals, including the characteristic downfield shift for the carbonyl carbon (~170 ppm) and the carbon atom bonded to iodine. Spectral data for the related isomer 2-Iodo-N,N-dimethylbenzamide shows a carbonyl peak at 169.7 ppm and an iodine-bound carbon at 91.6 ppm, providing a useful reference.[9]

  • Mass Spectrometry (MS): Would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the molecular formula of C₉H₁₀INO.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the C=O (amide I) stretch (around 1640 cm⁻¹).

Conclusion

5-Iodo-N,2-dimethylbenzamide represents a molecule of significant interest for chemical and pharmaceutical research. While specific experimental data on this isomer is scarce, its molecular formula (C₉H₁₀INO) and molecular weight (275.09 g/mol ) can be confidently established. A robust and scalable synthetic route is readily proposed based on well-established amidation chemistry. The true value of this compound lies in its potential as a versatile building block, leveraging the benzamide scaffold for biological activity and the iodo-substituent as a synthetic handle for diversification and the development of advanced research tools such as imaging agents. This guide provides a foundational framework for scientists to synthesize, characterize, and explore the utility of this promising chemical entity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 208633, Benzamide, 2-amino-5-iodo-". Available from: [Link].

  • Google Patents. "CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole".
  • Hoffman Fine Chemicals. "CAS 54616-46-5 | 2-Iodo-N,N-dimethylbenzamide". Available from: [Link].

  • ResearchGate. "Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole". Available from: [Link].

  • Supporting Information. "Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite". Available from: [Link].

  • SpectraBase. "Benzamide, N-(2'-iodophenyl)-". Available from: [Link].

  • MolAid. "5-Iodo-N,N-dimethyl-2-nitrobenzamide | 883241-41-6". Available from: [Link].

  • NIST. "Benzamide, N,N-dimethyl-". Available from: [Link].

  • Organic Syntheses. "N-Carboxylated-2-substituted Indoles and 2,3-Disubstituted-2,3-dihydro-4-quinolones from 2-Alkynylbenzamides". Available from: [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 89869109, N-ethyl-N,2-dimethylbenzamide". Available from: [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13717187, 2-Formyl-5-iodo-N,N-dimethylpentanamide". Available from: [Link].

  • Walsh Medical Media. "Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry". Available from: [Link].

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  • National Center for Biotechnology Information. "Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold". Available from: [Link].

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Foundational

Hazard Assessment and Provisional Safety Guidance: 5-Iodo-N,2-dimethylbenzamide

A Technical Guide for Researchers and Drug Development Professionals Disclaimer: This document has been prepared as provisional safety guidance due to the absence of a formally published Safety Data Sheet (SDS) for 5-Iod...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document has been prepared as provisional safety guidance due to the absence of a formally published Safety Data Sheet (SDS) for 5-Iodo-N,2-dimethylbenzamide. The information herein is a synthesis of data from structurally related compounds and established principles of chemical safety. It is intended to inform a conservative approach to the handling and use of this compound. All laboratory activities should be conducted by trained personnel and in accordance with all applicable local, state, and federal regulations. A comprehensive, substance-specific risk assessment should be performed before commencing any work.

Introduction: The Rationale for a Provisional Hazard Assessment

5-Iodo-N,2-dimethylbenzamide is a substituted aromatic amide, a class of molecules frequently encountered in medicinal chemistry and drug discovery. The precise substitution pattern of this compound, featuring an iodine atom at the 5-position, a methyl group on the amide nitrogen, and a methyl group at the 2-position of the benzene ring, confers specific physicochemical properties that are expected to influence its biological activity and, consequently, its toxicological profile.

In the absence of a dedicated Safety Data Sheet (SDS), this guide provides a provisional hazard assessment based on the known safety profiles of structurally analogous compounds, namely N,N-Dimethylbenzamide and 2-Iodo-N,N-dimethylbenzamide.[1][2][3] By examining the hazards associated with these parent structures, we can infer a baseline safety profile for 5-Iodo-N,2-dimethylbenzamide, while also considering the potential toxicological contributions of its unique substituents. This document is intended to empower researchers to adopt a proactive and informed stance on safety when working with this novel chemical entity.

Predicted Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, and drawing parallels with related benzamides, 5-Iodo-N,2-dimethylbenzamide is provisionally classified as follows.[1][2][3]

Table 1: Provisional GHS Classification for 5-Iodo-N,2-dimethylbenzamide

Hazard ClassHazard CategoryProvisional Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[1][2][3]

Pictograms:



Signal Word: Warning [1][2]

Causality of Hazard Classification:

  • Oral Toxicity: Benzamide derivatives can exhibit oral toxicity. The "harmful if swallowed" classification is a conservative starting point in the absence of specific LD50 data for this compound.[1][3]

  • Skin and Eye Irritation: The amide functional group and the aromatic ring system present in this class of compounds are known to cause irritation upon contact with skin and eyes.[1][2][4] This is a common feature of many organic chemicals and is anticipated here.

  • Respiratory Irritation: Fine powders or aerosols of organic compounds can be irritating to the respiratory tract.[1][2] The potential for this compound to be a respiratory irritant necessitates handling in a well-ventilated area.

First-Aid Measures: A Proactive Response Protocol

Immediate and appropriate first-aid is critical in mitigating exposure. The following measures are recommended based on the predicted hazards.[1][2][5]

Exposure RouteFirst-Aid Protocol
Inhalation Remove person to fresh air and keep comfortable for breathing. If respiratory irritation persists, or if you feel unwell, seek medical attention.[1][2][5]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][2][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get immediate medical attention.[1][2][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][5]

Safe Handling and Storage: Engineering and Procedural Controls

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls
  • Ventilation: All handling of solid 5-Iodo-N,2-dimethylbenzamide should be conducted in a certified chemical fume hood to minimize inhalation of dust.[1][2][6]

  • Containment: For procedures with a higher risk of aerosolization (e.g., sonication, vortexing), consider the use of a glove box or other containment enclosure.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound should include:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves prior to use and change them frequently, especially if contact is suspected.[1][2]

  • Body Protection: A laboratory coat.[2] For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge should be used.[7]

Storage
  • Container: Store in a tightly closed, original container in a dry, well-ventilated place.[1][2][7]

  • Conditions: Keep away from heat, sparks, and open flames.[7][8][9] Protect from light and moisture.[6]

  • Incompatibilities: Avoid strong oxidizing agents.[5]

Experimental Protocols: Step-by-Step Methodologies for Safe Use

Protocol for Weighing and Preparing Solutions
  • Preparation: Don appropriate PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is operational.

  • Staging: Place a calibrated analytical balance inside the fume hood. Place all necessary equipment (spatulas, weigh boats, solvent, glassware) inside the hood before opening the compound container.

  • Weighing: Slowly open the container of 5-Iodo-N,2-dimethylbenzamide. Using a clean spatula, carefully transfer the desired amount of solid to a weigh boat. Avoid creating dust. Close the primary container immediately after dispensing.

  • Solution Preparation: Place the weigh boat containing the compound into the vessel intended for dissolution. Using a wash bottle with the desired solvent, carefully rinse the weigh boat to ensure all of the compound is transferred. Add the remaining solvent to reach the desired concentration.

  • Mixing: Cap the vessel and mix by gentle swirling or magnetic stirring. If sonication is required, ensure the vessel is securely capped and perform the sonication within the fume hood.

  • Cleanup: Dispose of the weigh boat and any other contaminated disposable materials in a designated solid waste container. Clean the spatula and any non-disposable equipment with an appropriate solvent.

Accidental Release Measures
  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For a small solid spill, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent aerosolization.

  • Cleanup: Wearing appropriate PPE, carefully sweep up the absorbed material and place it into a sealed container for disposal.[5]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel at your institution.

Visualization of Safety Workflows

Personal Protective Equipment (PPE) Decision Workflow

PPE_Workflow start Start: Handling 5-Iodo-N,2-dimethylbenzamide is_solid Is the compound a solid? start->is_solid weighing Weighing or transfer of solid? is_solid->weighing Yes in_hood Working in a fume hood? is_solid->in_hood No (Solution) weighing->in_hood ppe_standard Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves in_hood->ppe_standard Yes respirator Add NIOSH-approved respirator in_hood->respirator No end Proceed with caution ppe_standard->end respirator->ppe_standard

Caption: PPE selection workflow for handling 5-Iodo-N,2-dimethylbenzamide.

Spill Response Logic Diagram

Spill_Response spill Spill of 5-Iodo-N,2-dimethylbenzamide assess Assess spill size and location spill->assess small_spill Small, contained spill assess->small_spill Small large_spill Large or uncontained spill assess->large_spill Large ppe Don appropriate PPE small_spill->ppe evacuate Evacuate area large_spill->evacuate contain Cover with absorbent material ppe->contain cleanup Sweep and collect in sealed container contain->cleanup decontaminate Decontaminate spill area cleanup->decontaminate report Report to EHS decontaminate->report call_ehs Call EHS/Emergency Response evacuate->call_ehs

Caption: Logical flow for responding to a spill of 5-Iodo-N,2-dimethylbenzamide.

Physical and Chemical Properties

Table 2: Comparative Physical and Chemical Properties

PropertyN,N-Dimethylbenzamide2-Iodo-N,N-dimethylbenzamide5-Iodo-N,2-dimethylbenzamide (Predicted)
Molecular Formula C9H11NO[3][5]C9H10INO[10]C9H10INO
Molecular Weight 149.19 g/mol [3][5]275.09 g/mol [10]275.09 g/mol
Appearance White crystalline solid[3]Yellow oil[10]Likely a solid or high-boiling liquid
Boiling Point Not available340.1 ± 25.0 °C at 760 mmHgExpected to be high due to molecular weight and polarity
Solubility Information not readily availableInformation not readily availableLikely soluble in organic solvents (e.g., DMSO, DMF, alcohols)

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under normal laboratory conditions.[4]

  • Reactivity: As with many organic compounds, it may form explosive mixtures with air upon intense heating.

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen iodide.[5][6]

Toxicological and Ecological Information

  • Toxicological Information: No specific toxicological studies have been performed on 5-Iodo-N,2-dimethylbenzamide. The provisional hazard classification in Section 2 is based on the profiles of analogous compounds. It is not known to be a carcinogen or mutagen, but in the absence of data, it should be handled as a compound with unknown long-term health effects.[1][2]

  • Ecological Information: The environmental impact of this compound has not been assessed. It should not be released into the environment.[2][7] All waste should be disposed of in accordance with institutional and local regulations.

Conclusion: A Commitment to Informed Safety

The responsible use of novel chemical compounds is a cornerstone of scientific research. This provisional safety guidance for 5-Iodo-N,2-dimethylbenzamide is designed to provide a framework for its safe handling in the absence of a formal SDS. By understanding the potential hazards based on structural analogs and by adhering to rigorous safety protocols, researchers can mitigate risks and foster a culture of safety in the laboratory. This document should be considered a living resource, to be updated as more specific information about the compound becomes available.

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Exploratory

A Deep Dive into Positional Isomerism: A Comparative Analysis of 5-iodo-N,2-dimethylbenzamide and its 2-iodo Isomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Positional isomerism plays a critical role in determining the physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Positional isomerism plays a critical role in determining the physicochemical properties and biological activities of pharmacologically active molecules. This guide provides a comprehensive technical comparison of two such isomers: 5-iodo-N,2-dimethylbenzamide and 2-iodo-N,2-dimethylbenzamide. While direct comparative studies on these specific molecules are limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to offer a detailed analysis. We will explore their synthetic pathways, predicted spectroscopic characteristics, and potential differences in biological activity, providing a foundational resource for researchers in drug discovery and medicinal chemistry.

Introduction: The Significance of Iodine's Position

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Halogenation, particularly iodination, is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The introduction of an iodine atom can influence a molecule's size, lipophilicity, and metabolic stability, and can also introduce a potential site for halogen bonding, a non-covalent interaction of growing importance in drug design.

The seemingly subtle shift of an iodine atom from the 5-position to the 2-position on the N,2-dimethylbenzamide core can have profound consequences on the molecule's three-dimensional structure, electronic distribution, and ultimately, its interaction with biological targets. This guide will dissect these differences, providing a theoretical and practical framework for understanding and exploiting this positional isomerism.

Physicochemical Properties: A Tale of Two Isomers

The location of the bulky and lipophilic iodine atom is expected to significantly impact the physicochemical properties of the two isomers. Below is a comparative table of their predicted and known properties.

Property5-iodo-N,2-dimethylbenzamide2-iodo-N,2-dimethylbenzamideRationale for Differences
Molecular Formula C₉H₁₀INOC₉H₁₀INOIdentical
Molecular Weight 275.09 g/mol 275.09 g/mol Identical
Predicted logP HigherLowerThe 5-iodo isomer is expected to be more lipophilic due to the exposed position of the iodine, while the 2-iodo isomer's iodine is in a more sterically hindered position, potentially reducing its contribution to overall lipophilicity.
Predicted pKa (amide) Slightly more acidicSlightly less acidicThe electron-withdrawing effect of the ortho-iodine in the 2-iodo isomer may slightly decrease the basicity of the amide nitrogen compared to the meta-iodine in the 5-iodo isomer.
Predicted Dipole Moment Different magnitude and vectorDifferent magnitude and vectorThe position of the highly polarizable iodine atom will significantly alter the overall dipole moment of the molecule.
CAS Number Not available54616-46-5[1]The 2-iodo isomer is commercially available, while the 5-iodo isomer is not as readily accessible.

Synthesis and Characterization: Pathways to Positional Purity

The synthesis of each isomer requires a distinct strategy, primarily dictated by the synthesis of the corresponding iodinated benzoic acid precursor.

Synthesis of 5-iodo-N,2-dimethylbenzamide

The synthesis of the 5-iodo isomer commences with the iodination of 2-methylbenzoic acid. Several methods have been reported for this transformation[2][3][4][5][6][7][8]. A common approach involves electrophilic iodination using iodine in the presence of an oxidizing agent.

A 2-Methylbenzoic Acid B Iodination (I₂, Oxidizing Agent, H₂SO₄) A->B C 5-iodo-2-methylbenzoic acid B->C D Acyl Chloride Formation (SOCl₂ or (COCl)₂) C->D E 5-iodo-2-methylbenzoyl chloride D->E F Amidation (Methylamine) E->F G 5-iodo-N,2-dimethylbenzamide F->G

Caption: Synthetic workflow for 5-iodo-N,2-dimethylbenzamide.

Step 1: Synthesis of 5-iodo-2-methylbenzoic acid [2][3]

  • To a stirred solution of 2-methylbenzoic acid in a suitable solvent (e.g., acetic acid), add iodine and an oxidizing agent (e.g., periodic acid or a mixture of sodium nitrite and sulfuric acid).

  • Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 5-iodo-2-methylbenzoic acid.

Step 2: Synthesis of 5-iodo-N,2-dimethylbenzamide [2][9]

  • Convert the 5-iodo-2-methylbenzoic acid to its corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride.

  • In a separate flask, dissolve methylamine in a suitable aprotic solvent (e.g., dichloromethane) and cool in an ice bath.

  • Slowly add the freshly prepared 5-iodo-2-methylbenzoyl chloride to the methylamine solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure 5-iodo-N,2-dimethylbenzamide.

Synthesis of 2-iodo-N,2-dimethylbenzamide

The synthesis of the 2-iodo isomer typically starts from 2-aminobenzoic acid (anthranilic acid) via a Sandmeyer-type reaction to introduce the iodine at the ortho position[10][11].

A 2-Aminobenzoic Acid B Diazotization (NaNO₂, HCl) A->B C Diazonium Salt B->C D Iodination (KI) C->D E 2-Iodobenzoic Acid D->E F Acyl Chloride Formation (SOCl₂) E->F G 2-Iodobenzoyl Chloride F->G H Amidation (Methylamine) G->H I 2-iodo-N,2-dimethylbenzamide H->I

Caption: Synthetic workflow for 2-iodo-N,2-dimethylbenzamide.

Step 1: Synthesis of 2-Iodobenzoic Acid [10][11]

  • Dissolve 2-aminobenzoic acid in a mixture of hydrochloric acid and water and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to decompose the diazonium salt completely.

  • Cool the mixture and collect the precipitated 2-iodobenzoic acid by filtration.

  • Purify the crude product by recrystallization.

Step 2: Synthesis of 2-iodo-N,2-dimethylbenzamide [12]

  • Follow the same amidation procedure as described for the 5-iodo isomer, starting from 2-iodobenzoic acid.

Spectroscopic Characterization

The positional difference of the iodine atom will lead to distinct patterns in their NMR and IR spectra.

Spectroscopic Data5-iodo-N,2-dimethylbenzamide (Predicted)2-iodo-N,2-dimethylbenzamide (Predicted/Reported)
¹H NMR Aromatic protons will likely show a doublet, a doublet of doublets, and another doublet. The N-methyl and 2-methyl protons will appear as singlets.Aromatic protons will exhibit a more complex multiplet pattern due to the ortho-iodine. The N-methyl and 2-methyl protons will also be singlets.
¹³C NMR The carbon bearing the iodine will be significantly downfield. The aromatic region will show six distinct signals.The iodinated carbon will also be downfield. The steric hindrance from the ortho-iodine may influence the chemical shifts of the neighboring carbons and the carbonyl carbon.
IR (cm⁻¹) C=O stretch (~1640-1660), N-H bend (if N-H is present), C-I stretch (~500-600), aromatic C-H and C=C stretches.Similar characteristic peaks, but the position of the C-I stretch and the fingerprint region may differ due to the different substitution pattern.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

Anticancer Activity

Iodinated benzamides have shown promise as anticancer agents, with some acting as inhibitors of poly(ADP-ribose) polymerase (PARP) or as agents that induce apoptosis[13][14][15][16]. The position of the iodine can influence binding to the target protein and overall cellular uptake.

  • Steric Hindrance: The ortho-iodine in the 2-iodo isomer may sterically hinder the amide group, potentially affecting its ability to form key hydrogen bonds with a target protein. The 5-iodo isomer, with the iodine in a less sterically demanding position, might have a more favorable binding profile.

  • Lipophilicity: The potentially higher lipophilicity of the 5-iodo isomer could lead to better membrane permeability and higher intracellular concentrations, which could translate to enhanced cytotoxic activity.

cluster_0 5-iodo-N,2-dimethylbenzamide cluster_1 2-iodo-N,2-dimethylbenzamide 5-Iodo 5-Iodo (Less Steric Hindrance) Amide Amide Group Target Protein Binding Pocket Amide->Target Favorable H-bonding 2-Iodo 2-Iodo (Steric Hindrance) Amide2 Amide Group Amide2->Target Potential Steric Clash

Caption: Steric influence of iodine position on protein binding.

Antimicrobial Activity

Iodine-containing compounds are known for their antimicrobial properties[17][18][19][20][21]. The mechanism often involves the release of iodine or the interaction of the entire molecule with microbial targets.

  • Release of Iodine: The stability of the C-I bond can be influenced by its position on the aromatic ring. It is plausible that one isomer might release iodine more readily than the other under specific biological conditions, leading to differences in antimicrobial potency.

  • Membrane Interaction: The different dipole moments and lipophilicities of the isomers will affect their interaction with and transport across bacterial cell membranes.

Neurological Activity

Iodinated benzamides have been investigated as ligands for dopamine D2 receptors and other targets in the central nervous system[22][23][24][25][26]. The precise geometry and electronic properties of the molecule are critical for receptor binding.

  • Receptor Fit: The three-dimensional shape of the two isomers will be different due to the varying steric bulk of the iodine atom. This will directly impact how well each molecule fits into the binding pocket of a neurological target. The ortho-iodine in the 2-iodo isomer is likely to impose more significant conformational restrictions.

Conclusion

The positional isomerism of the iodine atom in 5-iodo-N,2-dimethylbenzamide and 2-iodo-N,2-dimethylbenzamide is predicted to give rise to significant differences in their physicochemical properties, synthetic accessibility, and biological activity. The 5-iodo isomer is anticipated to be more lipophilic and less sterically hindered around the core benzamide functionality, which may translate to more favorable pharmacokinetic and pharmacodynamic profiles in certain contexts. Conversely, the 2-iodo isomer's unique steric and electronic environment could offer specific advantages for other biological targets.

This in-depth analysis, while based on established principles and data from related compounds, underscores the need for direct experimental comparison of these two isomers. The synthetic protocols and predicted characterization data provided herein offer a solid foundation for researchers to synthesize these compounds and explore their differential properties, ultimately contributing to a deeper understanding of the nuanced role of positional isomerism in drug design.

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Radioiodination Techniques for Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the radioiodination of benzamide derivatives, a critical process in the development of radiopharmaceuticals for i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the radioiodination of benzamide derivatives, a critical process in the development of radiopharmaceuticals for imaging and therapeutic applications. The structure of this guide is designed to offer a comprehensive understanding, from the fundamental principles to practical, field-proven protocols.

Introduction: The Significance of Radioiodinated Benzamides

Benzamide derivatives are a versatile class of molecules that have been successfully developed as targeting vectors for various biological entities, including receptors and enzymes. Their utility is significantly enhanced when labeled with a radioactive isotope of iodine. Depending on the chosen isotope, these radiolabeled benzamides can be employed for a range of applications in nuclear medicine.[1][2]

  • Diagnostic Imaging: Isotopes like Iodine-123 (¹²³I) and Iodine-124 (¹²⁴I) are used for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, respectively, allowing for non-invasive visualization of disease states.[1][3] For instance, [¹²³I]IBZM is a well-known SPECT agent for imaging D₂ dopamine receptors.[4][5][6][7][8]

  • Radiotherapy: Iodine-131 (¹³¹I) is a β-emitter used in targeted radionuclide therapy to deliver a cytotoxic radiation dose to diseased tissues.[3][9]

  • Preclinical Research: Iodine-125 (¹²⁵I), with its longer half-life, is invaluable for in vitro assays and preclinical in vivo studies to evaluate the pharmacokinetics and biodistribution of new drug candidates.[1][3][9]

The choice of radioiodination technique is paramount and depends on the chemical nature of the benzamide derivative, the desired position of the radioiodine, and the required specific activity of the final product. This guide will delve into the most common and effective methods.

Strategic Approaches to Radioiodination

The incorporation of a radioiodine atom into a benzamide derivative can be broadly categorized into two main strategies: direct and indirect labeling.

Direct Radioiodination

Direct methods involve the direct attachment of the radioiodine to the benzamide molecule, typically onto an aromatic ring. This is often achieved through electrophilic or nucleophilic substitution reactions.

2.1.1. Electrophilic Aromatic Substitution (SEAr)

This is a widely used strategy for radioiodinating aromatic compounds.[1][2][3] It involves the generation of an electrophilic iodine species, which then attacks the electron-rich aromatic ring of the benzamide precursor.

  • Mechanism: The reaction proceeds via the formation of an electrophilic iodonium ion (I⁺) or a polarized iodine-containing species. This is typically achieved by oxidizing a radioiodide source (e.g., Na[¹²⁵I]I) with an oxidizing agent.[1][2]

  • Key Considerations:

    • Regioselectivity: Direct electrophilic substitution can sometimes lead to a mixture of isomers, which can be challenging to separate.[1][3] The position of iodination is directed by the existing substituents on the aromatic ring. For instance, electron-donating groups will direct ortho- and para-substitution.

    • Precursors: To overcome regioselectivity issues, precursors containing activating groups or organometallic moieties (destannylation, deboronation) are often employed.[1][3]

    • Oxidizing Agents: Common oxidizing agents include Chloramine-T, Iodogen, and peracetic acid.[2][3][10] The choice of oxidant depends on the sensitivity of the benzamide derivative to oxidation.[11] Iodogen is considered a milder oxidizing agent.[11]

2.1.2. Nucleophilic Substitution

Nucleophilic radioiodination involves the displacement of a good leaving group on the benzamide precursor by a nucleophilic radioiodide anion.

  • Mechanism: This method is particularly effective for aromatic rings activated by electron-withdrawing groups. Leaving groups can include halogens (Br, Cl), diazonium salts, or triazenes.[3]

  • Copper-Catalyzed Reactions: Copper(I) salts can catalyze nucleophilic radioiodination, facilitating the displacement of a halogen from an aryl halide.[3][11][12]

Indirect Radioiodination (Prosthetic Groups)

For benzamide derivatives that are sensitive to the conditions of direct radioiodination or lack a suitable position for labeling, an indirect approach using a prosthetic group is employed.[3][11]

  • Concept: A small, readily radioiodinated molecule (the prosthetic group) is first labeled with the radioiodine. This radiolabeled synthon is then conjugated to the benzamide derivative.[13]

  • Advantages:

    • Milder Conditions: The conjugation step often proceeds under milder conditions than direct radioiodination, preserving the biological activity of the benzamide.

    • Versatility: A wide range of prosthetic groups with different reactive functionalities (e.g., N-hydroxysuccinimide esters, tetrazines for "click chemistry") are available, allowing for flexible conjugation strategies.[1][13][14]

  • Common Prosthetic Groups: N-succinimidyl-3-(tri-n-butylstannyl)benzoate (ATE) is a common precursor for preparing radioiodinated prosthetic groups that can then be attached to molecules.[15]

Visualization of Radioiodination Strategies

The following diagrams illustrate the core concepts of the different radioiodination approaches.

Caption: Decision tree for selecting a radioiodination strategy.

Detailed Protocols

The following section provides step-by-step protocols for common radioiodination techniques. Safety Precaution: All work with radioactive materials must be conducted in a designated and appropriately shielded facility, following all institutional and regulatory guidelines for radiation safety.[16][17][18] Thyroid monitoring is often required for personnel working with radioiodine.[10][18]

Protocol 1: Direct Electrophilic Radioiodination using Iodogen

This protocol describes a common method for radioiodinating a benzamide derivative with an activated aromatic ring.

Materials:

  • Benzamide precursor (e.g., with a phenol group)

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Sodium Iodide (e.g., Na[¹²⁵I]I) in 0.1 M NaOH

  • Phosphate buffer (0.1 M, pH 7.4)

  • Sodium metabisulfite solution (2 mg/mL in water)

  • HPLC system with a reverse-phase C18 column for purification and analysis

  • Radio-TLC scanner for reaction monitoring

Procedure:

  • Iodogen Coating: Prepare a reaction vial by coating the bottom with Iodogen. Dissolve a known amount of Iodogen in a volatile organic solvent (e.g., dichloromethane), add it to the vial, and evaporate the solvent under a gentle stream of nitrogen.

  • Precursor Preparation: Dissolve the benzamide precursor in a suitable solvent (e.g., a small amount of DMSO, then dilute with phosphate buffer).

  • Reaction Initiation: To the Iodogen-coated vial, add the precursor solution followed by the Na[¹²⁵I]I solution.

  • Reaction: Gently agitate the reaction mixture at room temperature for 10-20 minutes. Monitor the reaction progress by radio-TLC.

  • Quenching: Quench the reaction by adding an excess of sodium metabisulfite solution to reduce any unreacted oxidized iodine.

  • Purification: Purify the radiolabeled benzamide derivative using reverse-phase HPLC.[19] Collect the fraction corresponding to the desired product.

  • Quality Control: Analyze the purity of the final product by radio-HPLC and/or radio-TLC.[20][21][22][23]

Protocol 2: Radioiodination via Iododestannylation

This protocol is suitable for benzamides where high regioselectivity is required.

Materials:

  • Tributylstannyl-benzamide precursor

  • Sodium Iodide (e.g., Na[¹²³I]I)

  • Chloramine-T solution (1 mg/mL in water)

  • Hydrochloric acid (1 M)

  • Sodium metabisulfite solution (2 mg/mL in water)

  • Sep-Pak C18 cartridge for purification

  • HPLC system for analysis

Procedure:

  • Precursor Preparation: Dissolve the tributylstannyl-benzamide precursor in a suitable organic solvent (e.g., ethanol or methanol).

  • Reaction Setup: In a reaction vial, combine the precursor solution, the Na[¹²³I]I solution, and a small amount of hydrochloric acid.

  • Oxidation: Add the Chloramine-T solution to initiate the reaction. The reaction is typically rapid and occurs at room temperature.

  • Quenching: After 1-2 minutes, quench the reaction with sodium metabisulfite solution.

  • Purification:

    • Dilute the reaction mixture with water and pass it through a pre-conditioned Sep-Pak C18 cartridge.

    • Wash the cartridge with water to remove unreacted iodide and other polar impurities.

    • Elute the desired radiolabeled benzamide with an organic solvent like ethanol or acetonitrile.[9]

  • Quality Control: Confirm the radiochemical purity using radio-HPLC. A major challenge with this method is the potential for toxic organotin impurities in the final product.[3]

Troubleshooting Common Issues

Problem Possible Cause(s) Suggested Solution(s)
Low Radiochemical Yield Inactive oxidizing agent.Use a fresh solution of the oxidizing agent.
Suboptimal pH.Optimize the pH of the reaction mixture for the specific precursor.
Precursor degradation.Use milder reaction conditions (e.g., lower temperature, shorter reaction time).
Multiple Radioactive Peaks in HPLC Formation of isomers.If using direct SEAr, consider synthesizing a precursor for destannylation or deboronation to improve regioselectivity.
Radio-deiodination.Ensure the final product is stored under appropriate conditions (e.g., in the dark, at low temperature, with stabilizers).
Presence of unreacted radioiodide.Improve the purification method, for instance, by using a guard column or optimizing the HPLC gradient.
Poor Specific Activity Presence of non-radioactive iodine carrier.Use "no-carrier-added" radioiodide. Ensure all glassware and reagents are free of iodine contamination.

Data Presentation: Comparative Analysis

The choice of radioiodination method can significantly impact the outcome. The following table provides a general comparison.

Method Typical Radiochemical Yield Specific Activity Regioselectivity Key Advantage Key Disadvantage
Direct SEAr (Activated Ring) 50-90%HighModerate to LowSimplicityPotential for isomer formation
Iododestannylation 70-95%HighHighHigh regioselectivityToxic organotin byproducts
Iododeboronation 60-90%HighHighLess toxic byproducts than stannanesPrecursor synthesis can be complex
Nucleophilic (Diazonium) VariableHighHighMild conditions for some precursorsPrecursor stability can be an issue
Indirect (Prosthetic Group) 60-85% (overall)HighN/AProtects sensitive moleculesMulti-step process

Workflow Visualization

The general workflow for developing a radioiodinated benzamide is depicted below.

G A Precursor Synthesis B Radioiodination Reaction A->B C Purification (HPLC/SPE) B->C D Quality Control (Radio-TLC/HPLC) C->D E In vitro/In vivo Evaluation D->E

Caption: General workflow for radiolabeled benzamide development.

Conclusion

The successful radioiodination of benzamide derivatives is a multifaceted process that requires careful consideration of the substrate's chemical properties and the intended application of the final radiopharmaceutical. By understanding the principles behind electrophilic and nucleophilic substitution, as well as the utility of prosthetic groups, researchers can select and optimize a suitable labeling strategy. The protocols and troubleshooting guide provided herein serve as a foundation for the development of novel and effective radioiodinated benzamides for advanced medical imaging and therapy.

References

  • Cailly, T., & Gouverneur, V. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. [Link]

  • Hassan, A., et al. (n.d.). Recent Advances in Synthetic Methods for Radioiodination | Request PDF. ResearchGate. [Link]

  • Emond, P., et al. (2003). Synthesis and affinity of a possible byproduct of electrophilic radiolabeling of [123I]IBZM. PubMed. [Link]

  • Krasikova, R. N., & Zaitsev, V. V. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(22), 7794. [Link]

  • Thorell, J. I., & Johansson, B. G. (1971). Iodine-125. Cambridge University Press. [Link]

  • Eisenhut, M., et al. (2000). Radioiodinated N-(2-diethylaminoethyl)benzamide Derivatives With High Melanoma Uptake: Structure-Affinity Relationships, Metabolic Fate, and Intracellular Localization. PubMed. [Link]

  • Krasikova, R. N., & Zaitsev, V. V. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. MDPI. [Link]

  • Guérard, F., et al. (2024). Sydnone-based prosthetic groups for radioiodination. ResearchGate. [Link]

  • Guérard, F., et al. (n.d.). Prosthetic groups for radioiodination and astatination of peptides and proteins: A comparative study of five potential bioorthogonal labeling strategies | Request PDF. ResearchGate. [Link]

  • Glover, I. T., & Yorath, G. S. (1979). N-Haloamides and amido-radicals. Chemical Society Reviews, 8(3), 435-453. [Link]

  • Rahman, M. M. (2014). Synthesis and evaluation of novel iodinated phenyl benzamides. Bangladesh University of Engineering and Technology Institutional Repository. [Link]

  • Unson, C. G., & Erickson, B. W. (1984). Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC. PubMed. [Link]

  • Coenen, H. H., & El-Azab, I. H. (n.d.). Nucleophilic radioiodination—reaction mechanism. ResearchGate. [Link]

  • Navarro, L., et al. (2019). Prosthetic Groups for Radioiodination and Astatination of Peptides and Proteins. Amanote Research. [Link]

  • Borràs, E., et al. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters. [Link]

  • Smith, C. J., & Jones, A. G. (2011). Radioiodination method.
  • Zhang, Y., et al. (2025). Radiosynthesis and Initial In Vitro Study of Radioiodinated-Labeled Oligo-Acidic Peptide Targeting Bone. Preprints.org. [Link]

  • Babich, J. W., & Valliant, J. F. (2005). Methods for purifying radiolabelled compounds.
  • Cailly, T., et al. (2016). A one-pot radioiodination of aryl amines via stable diazonium salts: preparation of 125I-imaging agents. Chemical Communications. [Link]

  • Kim, J., et al. (n.d.). Radio-TLC analysis of (A,B) the crude products and (C,D) the purified... ResearchGate. [Link]

  • Laferriere-Holloway, A., et al. (2022). A rapid and systematic approach for the optimization of radio-TLC resolution. eScholarship. [Link]

  • Borràs, E., et al. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. PMC. [Link]

  • Columbia University. (n.d.). STANDARD OPERATING PROCEDURES: IODINE-125. Columbia Research. [Link]

  • Coenen, H. H., et al. (n.d.). Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: A natural liaison. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Identification of impurities in radiopharmaceuticals. (2022). PMC. [Link]

  • Quality control of radiopharmaceuticals. (2018). CERN Indico. [Link]

  • Di Iorio, P., et al. (2022). Highly effective liquid and solid phase extraction methods to concentrate radioiodine isotopes for radioiodination chemistry. Semantic Scholar. [Link]

  • Nakajima, T., et al. (1996). A simplified method for quantitation of iodine-123 iodobenzamide in human plasma: a technical note. PubMed. [Link]

  • Verhoeff, N. P., et al. (1993). Dosimetry of iodine-123 iodobenzamide in healthy volunteers. PubMed. [Link]

  • National Cancer Institute. (n.d.). Iodine I 123 Iodobenzamide. Qeios. [Link]

  • Verhoeff, N. P., et al. (1993). Dosimetry of iodine-123 iodobenzamide in healthy volunteers. Rotman Research Institute. [Link]

  • Pérez-Vázquez, O., et al. (2024). Increasing Analytical Quality by Designing a Thin-Layer Chromatography Scanner Method for the Determination of the Radiochemical Purity of Radiopharmaceutical Sodium Iodide 131 I Oral Solution. MDPI. [Link]

  • Berry, J. (2023). Radioiodination and Its Uses in Radiomedicine. Denmark Group. [Link]

Sources

Application

Application Note & Protocol: Synthesis of Isoindolinones from 5-Iodo-N,2-dimethylbenzamide

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 6-iodo-2-methylisoindolin-1-one from 5-Iodo-N,2-dimethylbenzamide via a palladium-catalyzed intramole...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 6-iodo-2-methylisoindolin-1-one from 5-Iodo-N,2-dimethylbenzamide via a palladium-catalyzed intramolecular C-N coupling reaction. This application note is intended for researchers, scientists, and professionals in drug development. It details the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses the rationale behind the selection of reagents and reaction conditions.

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone moiety is a privileged structural motif found in a wide array of biologically active compounds and pharmaceutical agents. Its presence is associated with a diverse range of pharmacological activities, making the development of efficient synthetic routes to functionalized isoindolinones a topic of significant interest in medicinal chemistry and drug discovery. The synthesis of isoindolinones often relies on the formation of a crucial intramolecular carbon-nitrogen bond. Modern transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium, have emerged as powerful tools for the construction of such heterocyclic systems.[1][2] This guide focuses on a specific application of this methodology: the intramolecular cyclization of 5-Iodo-N,2-dimethylbenzamide to yield the corresponding isoindolinone.

Reaction Overview and Mechanistic Insights

The transformation of 5-Iodo-N,2-dimethylbenzamide to 6-iodo-2-methylisoindolin-1-one is achieved through an intramolecular palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction involves the formation of a new C-N bond between the amide nitrogen and the iodinated aromatic ring.

The Catalytic Cycle

The generally accepted mechanism for this type of transformation proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (C-I bond) of the 5-Iodo-N,2-dimethylbenzamide substrate to form a Pd(II) intermediate.

  • Amide Deprotonation: A base in the reaction mixture deprotonates the amide nitrogen, forming an amidate anion.

  • Ligand Association and Reductive Elimination: The deprotonated amide coordinates to the palladium center. Subsequent reductive elimination from the Pd(II) complex forms the desired C-N bond of the isoindolinone ring and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the reductive elimination steps.[4][5]

Diagram of the Proposed Catalytic Cycle

Catalytic Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (C-I Bond Cleavage) Pd(0)L_n->Oxidative_Addition Pd(II)_Intermediate Pd(II) Intermediate Oxidative_Addition->Pd(II)_Intermediate Amide_Deprotonation Amide Deprotonation (Base) Pd(II)_Intermediate->Amide_Deprotonation Reductive_Elimination Reductive Elimination (C-N Bond Formation) Amide_Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product 6-Iodo-2-methylisoindolin-1-one Reductive_Elimination->Product Substrate 5-Iodo-N,2-dimethylbenzamide Substrate->Oxidative_Addition

Caption: Proposed catalytic cycle for the synthesis of 6-iodo-2-methylisoindolin-1-one.

Experimental Protocol

This protocol is a representative procedure based on established methods for intramolecular palladium-catalyzed amination of aryl halides.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
5-Iodo-N,2-dimethylbenzamide>98%Commercial Source
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercial Source
Tri-tert-butylphosphine (P(t-Bu)₃)>98%Commercial Source
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Commercial Source
TolueneAnhydrous, >99.8%Commercial Source
Ethyl AcetateACS GradeCommercial Source
HexanesACS GradeCommercial Source
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
BrineLaboratory Prepared-
Anhydrous Sodium SulfateACS GradeCommercial Source
Schlenk Flask or Reaction Vial--
Magnetic Stirrer and Hotplate--
Inert Gas Supply (Nitrogen or Argon)High Purity-
Step-by-Step Procedure

Experimental Workflow start Start reagents 1. Add Reagents to Flask (Substrate, Pd(OAc)₂, P(t-Bu)₃, K₂CO₃) start->reagents evacuate 2. Evacuate and Backfill with Inert Gas (3x) reagents->evacuate solvent 3. Add Anhydrous Toluene evacuate->solvent heat 4. Heat Reaction Mixture with Stirring (e.g., 100-110 °C) solvent->heat monitor 5. Monitor Reaction Progress (TLC/LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool workup 7. Aqueous Work-up (EtOAc, sat. NaHCO₃, Brine) cool->workup dry 8. Dry Organic Layer (Na₂SO₄) workup->dry concentrate 9. Concentrate under Reduced Pressure dry->concentrate purify 10. Purify by Column Chromatography concentrate->purify end End (Characterize Product) purify->end

Caption: Experimental workflow for isoindolinone synthesis.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-Iodo-N,2-dimethylbenzamide (1.0 mmol, 1.0 eq), Palladium(II) Acetate (0.02 mmol, 2 mol%), Tri-tert-butylphosphine (0.04 mmol, 4 mol%), and Potassium Carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction mixture via syringe.

  • Reaction Conditions: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-iodo-2-methylisoindolin-1-one.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Discussion and Rationale for Experimental Choices

  • Catalyst System: The combination of Pd(OAc)₂ as a palladium precursor and P(t-Bu)₃ as a bulky, electron-rich phosphine ligand is a robust system for C-N cross-coupling reactions. The ligand facilitates both the oxidative addition and reductive elimination steps.[4][5]

  • Base: Potassium carbonate is a suitable base for this transformation. It is strong enough to deprotonate the amide nitrogen, facilitating its coordination to the palladium center, but generally not so strong as to cause unwanted side reactions. Other bases such as cesium carbonate or potassium phosphate could also be effective.

  • Solvent: Anhydrous toluene is a common high-boiling, non-polar aprotic solvent for this type of reaction. It is important to use an anhydrous solvent to prevent quenching of the active catalyst and intermediates.

  • Inert Atmosphere: Palladium(0) species are sensitive to oxidation by atmospheric oxygen. Therefore, maintaining an inert atmosphere is crucial for catalytic activity.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature may need to be determined empirically but is often in the range of 80-120 °C for toluene.

Safety Considerations

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Anhydrous solvents can be flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The palladium-catalyzed intramolecular amination of 5-Iodo-N,2-dimethylbenzamide provides an efficient and direct route to the corresponding 6-iodo-2-methylisoindolin-1-one. The protocol described herein is based on well-established principles of transition-metal catalysis and offers a reliable method for the synthesis of this important heterocyclic scaffold. The rationale behind the choice of reagents and conditions is grounded in the mechanistic understanding of the Buchwald-Hartwig amination, ensuring a high probability of success for researchers in the field.

References

  • RSC Adv., 2021, 11(43), 26988-26991. [Link]

  • Dower, K. M. & D. C., J. G. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(3), 1666-1707. [Link]

  • Kuhl, N., Hopkinson, M. N., Wencel-Delord, J., & Glorius, F. (2012). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Angewandte Chemie International Edition, 51(41), 10236-10254. [Link]

  • CCS Chemistry. (2024). Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Chemical Reviews, 110(2), 1147-1169. [Link]

  • ACS Publications. (2018). Palladium-Catalyzed C–H Amination of C(sp2) and C(sp3)–H Bonds: Mechanism and Scope for N-Based Molecule Synthesis. Accounts of Chemical Research, 51(5), 1294-1307. [Link]

  • ResearchGate. (2018). Palladium-Catalyzed C-H Amination of C(sp 2 ) and C(sp 3 )-H Bonds: Mechanism and Scope for N-Based Molecule Synthesis. Accounts of Chemical Research, 51(5), 1294-1307. [Link]

  • Li, X. (2022). Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Trends in Chemistry, 4(3), 216-231. [Link]

  • Xu, H., et al. (2021). Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones. Molecules, 26(15), 4485. [Link]

  • ACS Publications. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry, 78(13), 6337-6351. [Link]

  • ACS Publications. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

  • Scilit. (2014). Ligands Control Reactivity and Selectivity in Palladium‐Catalyzed Functionalization of Unactivated C sp 3 -H Bonds. ChemCatChem, 6(8), 2188-2190. [Link]

  • CCS Chemistry. (2024). Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry. [Link]

  • EPFL. (2011). Palladium Catalyzed C-H Amination. EPFL. [Link]

  • Organic Chemistry Portal. (2010). Preparation of Isoindolones by a Lithium-Iodide Exchange-Induced Intramolecular Wurtz-Fittig Reaction of o-Iodobenzoyl Chloride/Imine Adducts. Synlett, 2010(19), 3008-3010. [Link]

  • ResearchGate. (2019). Synthesis of isoindolinones using iodobenzene (2 a) and calcium carbide... Chemistry – An Asian Journal, 14(20). [Link]

  • Semantic Scholar. (2019). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Advanced Synthesis & Catalysis, 361(22), 5133-5178. [Link]

  • Čarný, M., & M. M. (2019). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Advanced Synthesis & Catalysis, 361(22), 5133-5178. [Link]

  • Organic & Biomolecular Chemistry. (2014). Synthesis of benzosultams via an intramolecular sp2 C–H bond amination reaction of o-arylbenzenesulfonamides under metal-free conditions. Organic & Biomolecular Chemistry, 12(1), 149-155. [Link]

  • PubMed. (2014). Synthesis of benzosultams via an intramolecular sp2 C-H bond amination reaction of o-arylbenzenesulfonamides under metal-free conditions. Organic & Biomolecular Chemistry, 12(1), 149-155. [Link]

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  • Organic Chemistry Portal. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society, 146(28), 18616-18625. [Link]

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Method

Application Notes and Protocols for the Synthesis of N-Methyl-o-toluamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation The synthesis of N-met...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation

The synthesis of N-methyl-o-toluamide and its derivatives presents a common yet significant challenge in organic and medicinal chemistry. The formation of the amide bond in this case is hampered by two key factors: the steric hindrance imposed by the ortho-methyl group on the benzoic acid derivative and the reduced nucleophilicity of the secondary amine, N-methylamine. These challenges often lead to low yields, sluggish reactions, and the need for harsh reaction conditions when employing standard amide coupling protocols.[1][2]

This comprehensive guide provides an in-depth analysis of various methods for the successful synthesis of N-methyl-o-toluamide derivatives. We will explore the mechanistic rationale behind different approaches, offer detailed, step-by-step protocols, and provide insights into optimizing reaction conditions for this sterically demanding transformation.

Understanding the Synthetic Hurdle: Steric Hindrance and Amine Reactivity

The core of the challenge lies in the approach of the N-methylamine nucleophile to the activated carboxylic acid. The ortho-methyl group on the o-toluic acid creates a crowded environment around the carbonyl carbon, sterically shielding it from attack. Furthermore, N-methylamine, being a secondary amine, is inherently less nucleophilic than a primary amine due to the electron-donating effect of the methyl group and increased steric bulk.

Diagram 1: The Challenge of N-Methyl-o-toluamide Synthesis

cluster_transition_state Transition State cluster_product Product o_toluic_acid o-Toluic Acid (Sterically Hindered) ts Crowded Transition State o_toluic_acid->ts Activation n_methylamine N-Methylamine (Secondary Amine) n_methylamine->ts Nucleophilic Attack product N-Methyl-o-toluamide ts->product Amide Bond Formation

Caption: Steric hindrance from the ortho-methyl group and the nature of the secondary amine create a challenging transition state for amide bond formation.

Methodologies for Overcoming Steric Hindrance

Several strategies can be employed to overcome these synthetic obstacles. These can be broadly categorized into:

  • Classical Acyl Chloride Method: A robust and often effective approach for difficult couplings.

  • Modern Coupling Reagent-Mediated Synthesis: Employing highly reactive reagents to facilitate the amide bond formation under milder conditions.

  • Alternative Synthetic Routes: Innovative methods that bypass the direct coupling of a carboxylic acid and an amine.

Protocol 1: The Acyl Chloride Approach

This traditional method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the amine.[][4][5][6]

Step 1: Formation of o-Toluoyl Chloride

Materials:

  • o-Toluic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • In a fume hood, suspend o-toluic acid (1.0 eq) in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at room temperature.[5]

  • Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas (HCl and SO₂ or CO and CO₂) ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude o-toluoyl chloride is often used directly in the next step without further purification.

Step 2: Amidation with N-Methylamine

Materials:

  • Crude o-toluoyl chloride

  • N-Methylamine (solution in THF, water, or as a gas)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve the crude o-toluoyl chloride in anhydrous DCM or THF and cool the solution in an ice bath.

  • In a separate flask, prepare a solution of N-methylamine (1.5-2.0 eq) and a base like triethylamine (1.5-2.0 eq) in the same solvent.

  • Slowly add the N-methylamine solution to the cooled o-toluoyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-methyl-o-toluamide.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Causality Behind Experimental Choices:

  • Acyl Chloride Formation: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the weakly nucleophilic N-methylamine.

  • Base: The use of a base like triethylamine or pyridine is crucial to neutralize the HCl gas generated during the reaction, which would otherwise protonate the N-methylamine, rendering it non-nucleophilic.[5]

Protocol 2: Modern Coupling Reagent-Mediated Synthesis

A plethora of coupling reagents have been developed to facilitate amide bond formation under milder conditions, often with higher yields and fewer side reactions compared to the acyl chloride method.[][8] For sterically hindered substrates, uronium/aminium or phosphonium salt-based reagents are generally more effective than carbodiimides alone.[][9]

Recommended Coupling Reagents for N-Methyl-o-toluamide Synthesis:
Coupling ReagentClassKey Advantages for this Synthesis
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Uronium SaltHigh reactivity, fast reaction times, and effective for sterically hindered couplings.[10][11]
HBTU (HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium SaltA well-established and reliable reagent, though slightly less reactive than HATU.[10][9]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltExcellent for difficult couplings and known to minimize racemization in chiral substrates.[10][9]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium SaltA newer generation reagent with high efficiency, comparable to HATU, and improved safety profile.[12][13]
General Protocol using HATU

Materials:

  • o-Toluic acid

  • N-Methylamine (solution in THF or as hydrochloride salt)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer

Procedure:

  • Dissolve o-toluic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add N-methylamine (1.2-1.5 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • HATU: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an active ester. This active ester is significantly more reactive than the parent carboxylic acid, facilitating the reaction with the weakly nucleophilic N-methylamine.[10][11]

  • DIPEA: A non-nucleophilic base is essential to deprotonate the carboxylic acid and the amine hydrochloride (if used), and to facilitate the coupling reaction without competing as a nucleophile.

Diagram 2: HATU-Mediated Amide Coupling Workflow

cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up & Purification o_toluic_acid o-Toluic Acid active_ester Activated Ester (OAt-ester) o_toluic_acid->active_ester HATU HATU HATU->active_ester DIPEA_act DIPEA DIPEA_act->active_ester product N-Methyl-o-toluamide active_ester->product n_methylamine N-Methylamine n_methylamine->product DIPEA_coup DIPEA DIPEA_coup->product extraction Extraction product->extraction chromatography Column Chromatography extraction->chromatography pure_product Pure Product chromatography->pure_product

Caption: A typical workflow for HATU-mediated synthesis of N-methyl-o-toluamide, from activation to purification.

Protocol 3: Alternative Method - Acyl Fluoride Approach for Highly Hindered Substrates

For exceptionally challenging cases where standard coupling reagents fail, the in-situ formation of acyl fluorides can be a powerful strategy. Acyl fluorides are more stable than acyl chlorides but still highly reactive towards amines, especially at elevated temperatures.[14][15]

Materials:

  • o-Toluic acid

  • Cyanuric fluoride or XtalFluor-E

  • N-Methylamine

  • Pyridine or DIPEA

  • Anhydrous Dichloromethane (DCM)

  • Sealed reaction vessel

Procedure:

  • In a sealed vessel, dissolve o-toluic acid (1.0 eq) and pyridine (2.0-3.0 eq) in anhydrous DCM.

  • Add cyanuric fluoride (0.5 eq) or XtalFluor-E (1.1 eq) at room temperature.

  • Stir the mixture for 30-60 minutes to form the o-toluoyl fluoride in situ.

  • Add N-methylamine (1.5 eq).

  • Seal the vessel and heat the reaction mixture to 40-60 °C for 12-24 hours.

  • Cool the reaction to room temperature and perform a standard aqueous work-up as described in the previous protocols.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Acyl Fluoride: The in-situ generation of the acyl fluoride provides a highly reactive electrophile that can overcome the steric hindrance and lower nucleophilicity of the reactants. The reaction is often driven to completion by heating.[14][15]

Data Summary and Comparison of Methods

MethodReagentsTemperatureTypical Reaction TimeYield RangeKey Considerations
Acyl Chloride o-Toluic acid, SOCl₂/ (COCl)₂, N-Methylamine, BaseReflux (for acyl chloride), 0°C to RT (amidation)2-6 hours60-85%Robust and cost-effective, but requires handling of corrosive reagents.
HATU Coupling o-Toluic acid, N-Methylamine, HATU, DIPEARoom Temperature2-12 hours75-95%High yields under mild conditions, but reagents are more expensive.
Acyl Fluoride o-Toluic acid, Cyanuric fluoride, N-Methylamine, Pyridine40-60 °C12-24 hours70-90%Excellent for highly hindered substrates, but requires a sealed vessel and heating.

Troubleshooting and Optimization

  • Low Yield:

    • Increase the equivalents of the coupling reagent and/or amine.

    • Increase the reaction time or temperature (for coupling reagent methods).

    • Ensure all reagents and solvents are anhydrous.

  • Incomplete Reaction:

    • Consider a more powerful coupling reagent (e.g., HATU over HBTU).

    • Switch to the acyl chloride or acyl fluoride method.

  • Side Reactions:

    • Use a non-nucleophilic base like DIPEA instead of TEA.

    • Ensure the reaction temperature is controlled, especially during the addition of reagents.

Conclusion

The synthesis of N-methyl-o-toluamide derivatives, while challenging, can be achieved with high efficiency through the careful selection of methodology and optimization of reaction conditions. The acyl chloride method provides a reliable and cost-effective route, while modern coupling reagents like HATU offer milder conditions and often superior yields. For particularly stubborn substrates, the in-situ generation of acyl fluorides presents a powerful alternative. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully navigate the synthesis of this important class of sterically hindered amides.

References

  • A Comparative Review of Modern Coupling Reagents: Spotlight on Boc-Oxyma. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU1ifsgVtV1pAyC-RPoWnPmLfsZDKU79Gl3CPP9nN735wRPSyUD8FHxzN5naawnTAe2qcQEhszXTdQu8QpMRjBkjdOQiKZlsWq_SoHNCZcrq74Fb99ZmIYq1kx6MUdtAbsRQYjNPj-pWIW7oger4XCTqJRBsnBodjRyimZwEXJToIdI3nsBnKaqKS-_xu3rq5zGF6hchbZycdISOzBVkZJVarE]
  • The Synthesis of Sterically Hindered Amides. CHIMIA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3hDqGOlchXAPt5pCT5Ir9_wFbElwKEj9scAkb-t9_wnZF0HHB9jcoegP6rRtKPbaMyLaWF-Sm2H7KNMdqufU129dabtGnQCTPfwscry3oqXge6EaQFZ6CqJwVjAw1s7cR7cWSp-9mnB8Bc-bnryeN9ZaE0RcWmWGb67A=]
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://doi.org/10.1039/C5OB02249A]
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences. [URL: https://www.bocsci.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem. [URL: https://www.benchchem.com/application-notes/1000000000000000000000000000000000000000000000000000000000000000/application-notes-and-protocols-for-amide-coupling-with-carboxylic-acids]
  • The synthesis of sterically hindered amides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27049811/]
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [URL: https://research.ku.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [URL: https://www.hepatochem.com/amide-coupling-in-medicinal-chemistry/]
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/259649015_Large-Scale_Applications_of_Amide_Coupling_Reagents_for_the_Synthesis_of_Pharmaceuticals]
  • Amide Synthesis - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/us/en/technical-support/research-hub/chemistry-tools-and-techniques/organic-synthesis/amide-synthesis.html]
  • An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. [URL: https://www.revmedmilitar.sld.cu/index.php/mil/article/view/154/191]
  • Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. [URL: https://www.csun.edu/~hcchm001/Expt7Amides.pdf]
  • Greener Methods: Catalytic Amide Bond Formation. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534062/]
  • Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b01919]
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. [URL: https://www.masterorganicchemistry.com/2018/02/28/the-amide-functional-group/]
  • 21.7: Chemistry of Amides. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)
  • Coupling Reagents. ResearchGate. [URL: https://www.researchgate.
  • Coupling Reagents - AAPPTEC - Peptides. [URL: https://www.aapptec.com/coupling-reagents-synthesis-peptides]
  • Novabiochem® Coupling reagents. Merck. [URL: https://www.merckmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-Pronet?id=200903.308]

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Application

Optimizing the Heck Reaction for 5-Iodo-Benzamide Substrates: A Detailed Guide for Researchers

Introduction: The Heck Reaction in Modern Drug Discovery The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Heck Reaction in Modern Drug Discovery

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.[1][2] Its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool in the synthesis of complex molecules, particularly within the pharmaceutical and drug development sectors. The reaction allows for the introduction of diverse molecular fragments, enabling the systematic exploration of chemical space to optimize the pharmacological properties of lead compounds.

This application note provides a comprehensive guide to the optimization of the Heck reaction for a particularly relevant class of substrates: 5-iodo-benzamides. These compounds are valuable building blocks in medicinal chemistry, with the benzamide moiety serving as a common pharmacophore. The electron-withdrawing nature of the amide group influences the reactivity of the aryl iodide, presenting unique challenges and opportunities for optimization. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer field-proven insights into troubleshooting and optimization strategies.

Mechanistic Overview: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization. The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which can be broken down into four key steps:[1]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the 5-iodo-benzamide substrate. This is often the rate-determining step, and the high reactivity of the C-I bond makes aryl iodides excellent substrates for this transformation.

  • Alkene Coordination and Migratory Insertion: The resulting arylpalladium(II) complex coordinates with the alkene. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the β-carbon of the newly formed alkylpalladium intermediate is eliminated, also in a syn fashion, to form the final vinylated benzamide product and a hydridopalladium(II) species.

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The base serves to neutralize the hydrogen iodide (HI) generated in this step.

Heck_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Pd(0)Ln->Ar-Pd(II)-I(Ln) Oxidative Addition (5-Iodo-benzamide) Alkene Complex Alkene Complex Ar-Pd(II)-I(Ln)->Alkene Complex Alkene Coordination Alkyl-Pd(II) Intermediate Alkyl-Pd(II) Intermediate Alkene Complex->Alkyl-Pd(II) Intermediate Migratory Insertion Product Complex Product Complex Alkyl-Pd(II) Intermediate->Product Complex β-Hydride Elimination Product Complex->Pd(0)Ln Reductive Elimination (Base, -HBX) Vinyl-benzamide Vinyl-benzamide Product Complex->Vinyl-benzamide Product Release

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols: From Screening to Optimization

The following protocols provide a starting point for the Heck reaction of 5-iodo-benzamide substrates. It is crucial to note that optimal conditions will vary depending on the specific alkene coupling partner and the nature of any substituents on the benzamide nitrogen.

Protocol 1: General Screening Conditions (Conventional Heating)

This protocol is designed for initial screening of reaction parameters.

Materials:

  • 5-Iodo-benzamide (1.0 equiv)

  • Alkene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 5-iodo-benzamide, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the Heck reaction, often leading to higher yields and cleaner reaction profiles in shorter times.[3][4] This protocol is adapted from a successful synthesis of a complex antibacterial agent.[3]

Materials:

  • 5-Iodo-benzamide derivative (1.0 equiv)

  • Alkene (1.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1.24 mol%)

  • N-ethylpiperidine (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the 5-iodo-benzamide derivative, the alkene, bis(triphenylphosphine)palladium(II) dichloride, and N-ethylpiperidine.

  • Add anhydrous DMF to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 140-150 °C for 15-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Optimization Strategies: A Deeper Dive

Achieving high yields and selectivity in the Heck reaction with 5-iodo-benzamide substrates often requires careful optimization of several key parameters.

Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the ligand, can have a profound impact on the reaction outcome.

ParameterRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃These are common and effective Pd(II) and Pd(0) precatalysts that are readily reduced in situ to the active Pd(0) species.
Phosphine Ligands PPh₃, P(o-tol)₃, P(t-Bu)₃For simple, unhindered substrates, PPh₃ is often sufficient. For more challenging or sterically demanding couplings, bulkier and more electron-rich phosphines like P(o-tol)₃ or P(t-Bu)₃ can enhance the rate of oxidative addition.
N-Heterocyclic Carbene (NHC) Ligands IPr, SIMesNHC ligands are strong σ-donors and can be highly effective for electron-deficient aryl halides, often providing greater stability and activity at lower catalyst loadings.
The Critical Role of the Base

The base is not merely a scavenger for the HI produced; its nature and strength can influence the reaction rate and selectivity.

Base TypeExamplesApplication Notes
Organic Amine Bases Et₃N, DIPEA, N-ethylpiperidineCommonly used, particularly in "Jeffery conditions." Their solubility in organic solvents is advantageous.
Inorganic Bases K₂CO₃, Cs₂CO₃, NaOAc, K₃PO₄Often used in phosphine-free or high-temperature reactions. Their insolubility can sometimes be beneficial in preventing catalyst deactivation pathways. Cs₂CO₃ is often a good choice for challenging couplings.
Solvent Effects

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism and rate.

SolventPropertiesTypical Use Cases
DMF, DMAc, NMP High-boiling, polar aproticExcellent general-purpose solvents for the Heck reaction, capable of solvating a wide range of substrates and catalysts.[5]
Acetonitrile (MeCN) Polar aproticA good solvent for many Heck reactions, though its lower boiling point may limit the reaction temperature.
Dioxane, THF EtherealLess polar options that can be effective in certain cases, particularly when substrate solubility is an issue in more polar solvents.
Water Polar proticThe addition of water, or using water as a co-solvent, can sometimes accelerate the reaction rate.[6]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following workflow provides a systematic approach to troubleshooting common problems.

Troubleshooting_Workflow start Low Conversion catalyst Check Catalyst Activity - Fresh Pd source? - Ligand degradation? start->catalyst conditions Optimize Reaction Conditions - Increase temperature? - Different solvent/base? catalyst->conditions reagents Verify Reagent Purity - Anhydrous solvent? - Pure starting materials? conditions->reagents side_reactions Side Reactions Observed ligand_tuning Tune Ligand - More sterically demanding? - Different electronic properties? side_reactions->ligand_tuning base_effect Investigate Base Effect - Weaker/stronger base? - Inorganic vs. organic? ligand_tuning->base_effect concentration Adjust Concentration - Dilution to suppress bimolecular side reactions? base_effect->concentration

Caption: A logical workflow for troubleshooting common Heck reaction issues.

Conclusion

The Heck reaction of 5-iodo-benzamide substrates is a powerful and versatile transformation for the synthesis of novel compounds with potential applications in drug discovery and development. By understanding the underlying mechanism and systematically optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can overcome challenges and achieve high yields of the desired vinylated products. The protocols and troubleshooting guide presented in this application note provide a solid foundation for the successful implementation and optimization of this important reaction.

References

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link][1]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Heravi, M. M., & Farhangi, E. (2017). Recent advances in the application of the Heck reaction in the synthesis of heterocyclic compounds. RSC Advances, 7(68), 42865-42917.
  • Ye, Z., et al. (2011). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Tetrahedron Letters, 52(42), 5473-5476.[3]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
  • Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(23), 3797-3807.
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium Catalysis.
  • Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes prepared from Pd(dba)2 or Pd2(dba)3. Coordination Chemistry Reviews, 200-202, 511-527.
  • Diez-Gonzalez, S., & Nolan, S. P. (2008). Stereoelectronic Parameters (Re)visited. Coordination Chemistry Reviews, 252(10-11), 1179-1188.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated and Deactivated Aryl Chlorides.
  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous-phase transition-metal-catalyzed carbon–carbon bond-forming reactions. Green Chemistry, 10(7), 743-760.[6]

  • Leadbeater, N. E., & Marco, M. (2002). Preparation of Palladium(0) in Situ from Palladium(II) in the Presence of a Microwave Field: A Simple and Convenient Method for Performing Heck and Suzuki Reactions. The Journal of Organic Chemistry, 67(10), 3550-3553.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Al-Masum, M., & Kumar, D. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 2.[4]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Iodo-N,2-dimethylbenzamide

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals undertaking the purification of 5-Iodo-N,2-dimethylbenzamide by column chromatography. It is designed to o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals undertaking the purification of 5-Iodo-N,2-dimethylbenzamide by column chromatography. It is designed to offer both foundational protocols and advanced troubleshooting to ensure the successful isolation of this compound.

Introduction: The Challenge of Purifying 5-Iodo-N,2-dimethylbenzamide

5-Iodo-N,2-dimethylbenzamide is a moderately polar compound due to the presence of an amide functional group and a halogenated aromatic ring. The purification of this compound via column chromatography presents a unique set of challenges. The amide group can lead to tailing on silica gel due to strong interactions with the stationary phase, while the overall polarity requires a carefully selected solvent system to achieve adequate separation from starting materials or by-products. This guide will walk you through a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 5-Iodo-N,2-dimethylbenzamide.

Q1: My compound isn't moving from the baseline on the TLC plate. What should I do?

A1: This indicates that the eluent (mobile phase) is not polar enough to move the compound up the stationary phase.[1] 5-Iodo-N,2-dimethylbenzamide is a polar molecule, and a non-polar solvent like pure hexane will not be sufficient. You need to increase the polarity of your mobile phase.

  • Solution: Start by adding a more polar solvent to your hexane or petroleum ether base. Ethyl acetate is a good starting point. Try a 9:1 hexane:ethyl acetate mixture and gradually increase the proportion of ethyl acetate (e.g., 8:2, 7:3) until you achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound on the TLC plate.[1][2] If ethyl acetate is not effective enough, a small percentage of methanol (e.g., 1-5%) in dichloromethane can be used for highly polar compounds.[3]

Q2: I'm seeing poor separation between my product and an impurity. How can I improve this?

A2: Poor separation, or co-elution, is a common problem. It suggests that the chosen solvent system is not selective enough for your mixture.

  • Solution 1: Optimize the Solvent System. If the spots are close together, a small change in the solvent ratio might be enough. Try running TLC plates with solvent systems that have slightly different polarities. Sometimes, changing the solvent composition entirely can improve separation. For example, if a hexane/ethyl acetate system is not working, a dichloromethane/acetone or a toluene/ethyl acetate system might provide the necessary selectivity for aromatic compounds.[4]

  • Solution 2: Consider a Different Stationary Phase. While silica gel is the most common stationary phase, it is slightly acidic and can sometimes cause issues.[5] If your compound is sensitive, or if you cannot achieve separation on silica, consider using neutral alumina.[2][6] Always test the new stationary phase with TLC first.[6]

Q3: My product is eluting too quickly (high Rf value). What does this mean and how can I fix it?

A3: A high Rf value (e.g., > 0.6) means your mobile phase is too polar, and the compound is spending too much time in the mobile phase, leading to poor separation from less polar impurities.

  • Solution: Decrease the polarity of your eluent. If you are using a 7:3 hexane:ethyl acetate mixture, for instance, try switching to a 9:1 or 8:2 mixture. This will increase the interaction of your compound with the stationary phase, slowing it down and allowing for better separation.

Q4: I am observing streaking or tailing of my compound spot on the TLC plate. What is the cause?

A4: Tailing is often observed with polar compounds like amides on silica gel.[7] It can be caused by several factors:

  • Cause 1: Strong Compound-Silica Interaction. The amide group in your molecule can interact strongly with the acidic silanol groups on the silica surface.

    • Solution: Add a small amount of a polar modifier to your eluent. For basic compounds like amides, adding a small percentage (0.1-1%) of triethylamine or a few drops of ammonium hydroxide to the solvent system can neutralize the acidic sites on the silica gel and lead to sharper spots.[3]

  • Cause 2: Sample Overloading. Applying too much sample to the TLC plate can cause streaking.

    • Solution: Ensure you are applying a dilute solution of your crude material to the TLC plate.

  • Cause 3: Insolubility. If your compound is not fully dissolved in the mobile phase, it can lead to streaking.

    • Solution: Ensure your crude material is fully dissolved before spotting it on the TLC plate and before loading it onto the column.

Q5: The column ran dry. Is the purification ruined?

A5: Allowing the solvent level to drop below the top of the stationary phase can introduce air bubbles and cracks into the silica bed, a phenomenon known as "channeling."[5][8] This leads to poor separation as the solvent and sample will bypass the stationary phase.

  • Solution: Unfortunately, a column that has run dry and cracked will not provide good separation and should be repacked. It is crucial to always keep the silica gel submerged in the solvent.[8]

Troubleshooting Flowchart

For a quick visual guide to solving common chromatography problems, refer to the flowchart below.

Troubleshooting_Flowchart Start Start: Analyze TLC Rf_Check Is Rf of product between 0.2 and 0.4? Start->Rf_Check Rf_High Rf is too high (>0.4) Rf_Check->Rf_High No Rf_Low Rf is too low (<0.2) Rf_Check->Rf_Low No Rf_Good Rf is good Rf_Check->Rf_Good Yes Decrease_Polarity Decrease eluent polarity (e.g., more hexane) Rf_High->Decrease_Polarity Increase_Polarity Increase eluent polarity (e.g., more ethyl acetate) Rf_Low->Increase_Polarity Separation_Check Are spots well-separated? Rf_Good->Separation_Check Decrease_Polarity->Start Re-run TLC Increase_Polarity->Start Re-run TLC Poor_Separation Poor separation Separation_Check->Poor_Separation No Good_Separation Good separation Separation_Check->Good_Separation Yes Change_Solvent Change solvent system (e.g., DCM/Acetone) Poor_Separation->Change_Solvent Spot_Shape_Check Are spots round? Good_Separation->Spot_Shape_Check Change_Solvent->Start Re-run TLC Tailing_Spots Spots are tailing Spot_Shape_Check->Tailing_Spots No Good_Spots Spots are round Spot_Shape_Check->Good_Spots Yes Add_Modifier Add modifier to eluent (e.g., 0.5% Triethylamine) Tailing_Spots->Add_Modifier Proceed Proceed to Column Chromatography Good_Spots->Proceed Add_Modifier->Start Re-run TLC

Caption: Troubleshooting workflow for TLC solvent system selection.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the purification of 5-Iodo-N,2-dimethylbenzamide using flash column chromatography.

1. Materials and Reagents

  • Crude 5-Iodo-N,2-dimethylbenzamide

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Methanol

  • Triethylamine (optional)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • TLC plates (silica gel coated)

  • TLC chamber

  • UV lamp (254 nm)

  • Collection tubes/flasks

  • Rotary evaporator

2. Selection of the Mobile Phase

The key to a successful separation is choosing the right solvent system.[6] This is done by running analytical TLC on the crude material.

Solvent System (v/v)PolarityExpected Outcome for 5-Iodo-N,2-dimethylbenzamide
100% HexaneVery LowCompound will likely remain at the baseline (Rf ~ 0).
9:1 Hexane:Ethyl AcetateLowCompound may start to move off the baseline (Rf ~ 0.1-0.2).
7:3 Hexane:Ethyl Acetate Medium Optimal starting point. Aim for an Rf of 0.2-0.4. [2]
1:1 Hexane:Ethyl AcetateMedium-HighCompound may have a high Rf value (>0.5), reducing separation.
95:5 DCM:MethanolHighUse if the compound is poorly soluble or has a very low Rf in Hex/EtOAc.

3. Column Preparation (Wet Packing)

Wet packing is generally preferred as it minimizes the chances of air bubbles and cracking.[8][9]

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column.

  • Add Sand: Add a thin layer (approx. 0.5 cm) of sand on top of the plug.

  • Prepare Slurry: In a beaker, mix the required amount of silica gel (typically 30-50 times the weight of your crude sample) with the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).[5] Mix until a uniform slurry is formed.[8]

  • Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[8]

  • Equilibrate: Once all the silica has settled, add a final layer of sand (approx. 0.5 cm) to the top to protect the surface.[9] Continuously pass 2-3 column volumes of the initial eluent through the column to ensure it is fully equilibrated. Never let the solvent level drop below the top layer of sand. [8]

4. Sample Loading (Dry Loading)

For compounds that are not highly soluble in the mobile phase, dry loading is the recommended method to ensure a narrow starting band.[6][10]

  • Dissolve Crude Product: Dissolve your crude 5-Iodo-N,2-dimethylbenzamide in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.

  • Adsorb onto Silica: Add a small amount of silica gel (approx. 2-3 times the weight of your crude sample) to the solution.

  • Evaporate Solvent: Remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder.

  • Load onto Column: Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection

  • Begin Elution: Start eluting with the least polar solvent mixture determined by your TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate).

  • Gradient Elution (Recommended): After collecting several fractions with the initial solvent, gradually increase the polarity of the mobile phase (e.g., move to 8:2, then 7:3 Hexane:Ethyl Acetate).[5] This will help elute your target compound in a reasonable time while leaving more polar impurities behind.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks. The size of the fractions will depend on the size of your column.

  • Monitor by TLC: Spot every few fractions on a TLC plate to track the elution of your compound. Visualize the spots under a UV lamp.

  • Combine and Isolate: Once the separation is complete, combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified 5-Iodo-N,2-dimethylbenzamide.[11]

Experimental Workflow Diagram

Workflow_Diagram A 1. Select Solvent System (via TLC) B 2. Prepare Column (Wet Packing) A->B C 3. Prepare Sample (Dry Loading) B->C D 4. Load Sample onto Column C->D E 5. Elute with Gradient (Increasing Polarity) D->E F 6. Collect Fractions E->F G 7. Monitor Fractions (via TLC) F->G G->F Continue Elution H 8. Combine Pure Fractions G->H Separation Complete I 9. Evaporate Solvent H->I J Purified Product I->J

Caption: Step-by-step workflow for column chromatography purification.

References

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Axion Labs. (2024). HPLC problems with very polar molecules.
  • alwsci Blogs. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • University of California, Los Angeles. Troubleshooting Flash Chromatography.
  • ScienceMadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?.
  • BGD Group. (2011). TLC Developing System.
  • University of Victoria. Column chromatography.
  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC.
  • BenchChem. (2025). Effective purification techniques for crude 5-Amino-n,2-dimethylbenzenesulfonamide.
  • Phenomenex. (2025). Column Chromatography Guide.
  • Professor Dave Explains. (2023). Performing Column Chromatography. YouTube.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of Iodobenzamides in Aqueous Buffers

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals working with iodobenzamide derivatives. The unique chemical struct...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with iodobenzamide derivatives. The unique chemical structure of iodobenzamides, while often crucial for their biological activity, frequently presents significant challenges in achieving adequate solubility in aqueous buffers required for biological assays. This guide provides in-depth troubleshooting protocols, answers to frequently asked questions, and the scientific rationale behind our recommended strategies to help you overcome these hurdles and ensure the reliability and reproducibility of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with iodobenzamides.

Q1: Why are iodobenzamide compounds often poorly soluble in aqueous buffers? A1: The low aqueous solubility of iodobenzamides is primarily due to their molecular structure. The presence of one or more benzene rings and a large, hydrophobic iodine atom makes the molecule predominantly lipophilic.[1][2] While the amide group and other potential substituents (like hydroxyl groups) can participate in hydrogen bonding, the overall hydrophobic character of the molecule often dominates, leading to poor interaction with polar water molecules and low solubility in aqueous media.[2]

Q2: I've diluted my DMSO stock solution into my assay buffer and it immediately turned cloudy. What is happening? A2: You are observing a phenomenon commonly known as "crashing out" or precipitation.[1] Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving highly hydrophobic compounds like iodobenzamides at high concentrations.[3] However, when this concentrated DMSO stock is diluted into a predominantly aqueous buffer, the overall polarity of the solvent system increases dramatically. The compound is no longer soluble in this new, highly aqueous environment and precipitates out of the solution.[3]

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay? A3: To avoid solvent-induced cellular stress, toxicity, or other artifacts, the final concentration of DMSO in most cell-based assays should be kept as low as possible.[3] A general guideline is to keep the final DMSO concentration at or below 0.5%, with an absolute maximum of 1% (v/v) for most applications.[3] However, the tolerance can be cell-line specific. It is always best practice to run a vehicle control experiment (treating cells with the same final concentration of DMSO without your compound) to determine the maximum tolerated concentration that does not affect cell viability or the assay readout.[3]

Q4: Can I just heat the solution to dissolve my iodobenzamide compound? A4: While gentle heating can sometimes help to initially dissolve a compound, it is generally not a robust or reliable solution for assays performed at a stable temperature (e.g., room temperature or 37°C).[3] If you dissolve the compound at a high temperature, the solution may become supersaturated. Upon cooling to the standard assay temperature, the compound is likely to precipitate out over time, leading to inconsistent concentrations and poor experimental reproducibility.[3]

Part 2: Systematic Troubleshooting Guide

When facing solubility issues, a systematic approach is more effective than random trial and error. This guide provides a logical workflow from initial problem identification to advanced solutions.

Workflow for Troubleshooting Iodobenzamide Solubility

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Initial Strategies cluster_2 Phase 3: Advanced Strategies cluster_3 Phase 4: Validation A Observe Precipitation/ Cloudiness in Aqueous Buffer B Characterize the Issue: Is it concentration-dependent? A->B C Strategy 1: Lower Final Concentration Is the assay sensitive enough? B->C If possible D Strategy 2: Co-Solvent Screening (DMSO, Ethanol, PEG 400) B->D If lowering concentration fails H Validate Solution: Run vehicle controls. Confirm no assay interference. C->H If successful E Strategy 3: pH Adjustment Does the compound have ionizable groups (e.g., -OH)? D->E If co-solvents fail or interfere D->H If successful F Strategy 4: Cyclodextrin Complexation (e.g., HP-β-CD) E->F If pH adjustment is ineffective E->H If successful G Strategy 5: Solid Dispersions (Requires formulation expertise) F->G For very challenging compounds F->H If successful G->H If successful I Proceed with Experiment H->I

Caption: A systematic workflow for addressing solubility issues.

Step 1: Characterize the Problem & The Simplest Fix

Before attempting complex solutions, confirm the solubility limit.

  • Action: Perform a serial dilution of your DMSO stock into the final aqueous buffer. Incubate at the assay temperature for the duration of your experiment and visually inspect for the lowest concentration at which precipitation occurs.

  • Causality: This establishes the approximate solubility limit in your specific experimental conditions. The simplest solution is often to work at a concentration below this limit.[3] If your assay is sensitive enough to yield a result at a soluble concentration, this is the most direct path forward.

Step 2: The First Line of Attack - Co-solvents

If lower concentrations are not feasible, the next step is to modify the solvent to be more accommodating to your compound. This is the principle of co-solvency.[4][5]

  • Action: Systematically test a panel of water-miscible organic solvents (co-solvents) to add to your aqueous buffer. Common choices include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[2][6] Start by aiming for a final co-solvent concentration of 1-5%.

  • Causality: Co-solvents are organic solvents that are miscible with water.[7] By adding a small amount to your aqueous buffer, you decrease the overall polarity of the solvent system, making it a more favorable environment for a lipophilic compound and thereby increasing its solubility.[4][5] See Protocol 2 for a detailed screening method.

Step 3: Leveraging pH for Ionizable Iodobenzamides

Many iodobenzamides contain functional groups that can be ionized by changing the pH of the buffer. Ionized molecules are generally much more water-soluble than their neutral counterparts.[8][9]

  • Action: Inspect your compound's structure for ionizable groups. A common one is a phenolic hydroxyl (-OH) group, which is weakly acidic.[1] By increasing the pH of the buffer (e.g., from 7.4 to 8.0 or 8.5), you can deprotonate the hydroxyl group to form a more soluble phenolate salt.[1]

  • Causality: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a compound.[8][10] For a weakly acidic group, raising the pH above its pKa will shift the equilibrium towards the more soluble, ionized form.[8][9] Conversely, for a weakly basic group, lowering the pH would increase solubility. Caution: Ensure that the pH change does not affect your assay's performance or the stability of your compound.

Step 4: Advanced Solubilization Techniques

For particularly challenging compounds, more advanced formulation strategies may be necessary.

  • Complexation with Cyclodextrins:

    • Action: Use cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), as an excipient in your buffer.

    • Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[1][7] The poorly soluble iodobenzamide can become encapsulated within the hydrophobic core, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[11][12][13]

  • Solid Dispersions:

    • Action: This is a pre-experiment formulation step. The compound is molecularly dispersed within a hydrophilic polymer matrix.

    • Causality: By preventing the compound from forming a stable crystal lattice, solid dispersions can enhance the dissolution rate and achieve a state of supersaturation in the aqueous buffer.[12][14][15] This is an advanced technique typically requiring specialized equipment.

Decision Tree for Solubilization Strategy

DecisionTree A Start: Iodobenzamide Precipitates B Does compound have ionizable groups (e.g., phenolic -OH, amine)? A->B C Try pH Adjustment (e.g., increase pH for acidic groups) B->C Yes D Try Co-Solvent Screening (Ethanol, PEG 400, etc.) B->D No E Did pH adjustment work? C->E F Did co-solvents work? D->F E->D No H Success! Proceed with experiment E->H Yes G Consider Advanced Methods: Cyclodextrin Complexation F->G No F->H Yes G->H If successful

Caption: A decision tree for selecting a solubilization strategy.

Part 3: Data & Experimental Protocols
Table 1: Estimated Solubility of a Model Iodobenzamide (2-Hydroxy-5-iodobenzamide)

The following table provides estimated solubility values based on the properties of structurally similar compounds.[6][16] It is critical to experimentally determine the solubility for your specific compound and buffer system.

Solvent/BufferEstimated Solubility (mg/mL)Estimated Solubility (mM)Notes
Water< 0.1< 0.38Expected to be very poorly soluble.[1]
PBS (pH 7.4)< 0.1< 0.38Similar to water, low solubility expected.[6]
Ethanol~10-20~38-76Good solubility, can be used as a co-solvent.[6]
DMSO> 50> 190High solubility, suitable for primary stock solutions.[6]

Molecular Weight of 2-Hydroxy-5-iodobenzamide: 263.03 g/mol

Protocol 1: Determining Approximate Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, which is a crucial baseline.

  • Preparation: Add an excess amount of your solid iodobenzamide compound to a glass vial containing a known volume of your aqueous assay buffer (e.g., 1 mL). "Excess" means enough solid should remain visible at the end of the experiment.

  • Equilibration: Seal the vial and agitate it at a constant temperature (your intended assay temperature) for 24-48 hours. A rotating mixer or shaker is ideal. This allows the solution to reach equilibrium.

  • Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Carefully remove the supernatant. For best results, centrifuge the sample (e.g., 14,000 rpm for 10 minutes) and collect the clear supernatant, avoiding any solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method. Quantify the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the original concentration in the buffer, accounting for the dilution factor. This value is the intrinsic solubility.

Protocol 2: Systematic Co-solvent Screening Protocol

This protocol helps identify an effective co-solvent system without interfering with your assay.

  • Prepare Stocks:

    • Prepare a high-concentration primary stock of your iodobenzamide in 100% DMSO (e.g., 20 mM).

    • Prepare intermediate stocks by diluting the primary stock into various co-solvents (e.g., create 2 mM stocks in Ethanol, PEG 400, and Propylene Glycol).

  • Set up Test Plate: In a 96-well plate, add your aqueous assay buffer to the wells.

  • Perform Dilutions:

    • Add small, precise volumes of your intermediate stocks to the buffer-filled wells to achieve a range of final compound concentrations and final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%).

    • Crucially, set up parallel "vehicle control" wells: In these wells, add the same volume of the pure co-solvent (without the compound) to the buffer.

  • Incubate and Observe:

    • Incubate the plate at your assay temperature for a duration relevant to your experiment (e.g., 2 hours).

    • Visually inspect all wells for signs of precipitation (cloudiness, crystals). The goal is to find the lowest concentration of a co-solvent that keeps your desired compound concentration in solution.

  • Validate in Assay: Once a promising co-solvent system is identified, run the vehicle control in your actual biological assay to confirm that the co-solvent at that concentration does not cause unintended biological effects or signal interference.

References
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Methods of solubility enhancements. Slideshare. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral. [Link]

  • Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. Tokyo University of Agriculture and Technology Repository. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. [Link]

  • PH and Solvent Effect on Drug Solubility. SlideShare. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. PubMed. [Link]

  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. PMC. [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC. [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Purification of 5-Iodo-N,2-dimethylbenzamide

Welcome to the technical support center for the purification of 5-Iodo-N,2-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Iodo-N,2-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the presence of trace iodine impurities in this compound. Here, you will find practical, field-proven insights and detailed protocols to ensure the high purity of your material, which is critical for downstream applications.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding iodine impurities in 5-Iodo-N,2-dimethylbenzamide.

Q1: Why is my solid 5-Iodo-N,2-dimethylbenzamide sample discolored (pink, purple, or brown)?

A: The discoloration is a tell-tale sign of the presence of elemental iodine (I₂). Aryl iodides, including 5-Iodo-N,2-dimethylbenzamide, can be susceptible to degradation over time, especially when exposed to light, heat, or acidic/basic conditions, leading to the release of free iodine. Even trace amounts of iodine can impart a noticeable color to the sample.

Q2: What are the primary sources of iodine contamination?

A: Iodine impurities can arise from several sources:

  • Incomplete reaction: If the iodination reaction to synthesize the compound did not go to completion, unreacted iodine may remain.

  • Degradation: As mentioned, the compound can degrade upon storage or during workup procedures, liberating free iodine.

  • Oxidation of iodide: Trace iodide ions (I⁻), which are colorless, can be oxidized to colored iodine (I₂) by exposure to air, particularly in the presence of light or impurities that can catalyze the process.

Q3: How can I quickly test for the presence of iodine?

A: A simple qualitative test is to dissolve a small amount of your compound in a suitable organic solvent (like dichloromethane or ethyl acetate) and add a few drops of a freshly prepared aqueous solution of sodium thiosulfate. If the color disappears, it strongly indicates the presence of elemental iodine.

Q4: Will trace iodine impurities affect my downstream reactions?

A: Yes, absolutely. Elemental iodine can interfere with a wide range of chemical transformations. For instance, it can react with organometallic reagents, quench catalysts, and lead to the formation of unwanted byproducts, ultimately impacting the yield and purity of your desired product. Therefore, its removal is crucial for reliable and reproducible results.

Troubleshooting Guide

This section provides a more in-depth look at specific issues you might encounter and the corresponding corrective actions.

Problem Probable Cause(s) Recommended Solution(s)
Persistent pink/purple color after initial purification. Insufficient washing with a reducing agent or the use of a depleted reducing agent solution.Increase the number of washes with a fresh, saturated aqueous solution of sodium thiosulfate. Ensure vigorous mixing to maximize contact between the organic and aqueous phases.
The compound discolors again after a short period of storage. The compound is degrading due to improper storage conditions.Store the purified 5-Iodo-N,2-dimethylbenzamide in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and in a refrigerator or freezer to minimize exposure to light, air, and heat.
Low recovery after recrystallization. The chosen recrystallization solvent is too good at dissolving the compound at room temperature, or too much solvent was used.Perform small-scale solvent screening to find an optimal solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1][2][3]
Oily precipitate instead of crystals during recrystallization. The compound may be "oiling out" due to a large difference between the boiling point of the solvent and the melting point of the compound, or the presence of significant impurities.Try using a lower boiling point solvent, or a solvent mixture. If impurities are the cause, an initial purification by column chromatography may be necessary before recrystallization.

Detailed Purification Protocols

Here are step-by-step protocols for the most effective methods to remove trace iodine from 5-Iodo-N,2-dimethylbenzamide.

Protocol 1: Aqueous Sodium Thiosulfate Wash

Reaction: 2Na₂S₂O₃(aq) + I₂(org) → Na₂S₄O₆(aq) + 2NaI(aq)

Procedure:

  • Dissolve the crude 5-Iodo-N,2-dimethylbenzamide in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Add a saturated aqueous solution of sodium thiosulfate. A common starting point is a 1:1 volume ratio of the organic to the aqueous solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The organic layer should become colorless. If color persists, repeat the wash with a fresh portion of the sodium thiosulfate solution.

  • Drain the lower aqueous layer.

  • Wash the organic layer with deionized water to remove any residual thiosulfate salts.

  • Wash the organic layer with brine (saturated aqueous NaCl) to aid in the removal of water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Diagram of the Aqueous Wash Workflow:

G cluster_0 Aqueous Wash Protocol A Dissolve Crude Product in Organic Solvent B Add Saturated Na₂S₂O₃ Solution A->B C Shake and Separate Layers B->C D Repeat Wash if Color Persists C->D Colorless? E Wash with Water C->E Yes D->C No F Wash with Brine E->F G Dry with Anhydrous Salt F->G H Filter and Concentrate G->H I Pure 5-Iodo-N,2-dimethylbenzamide H->I

Caption: Workflow for removing iodine using an aqueous sodium thiosulfate wash.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[1][2][3]

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which 5-Iodo-N,2-dimethylbenzamide is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices could include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Place the crude, de-colored (from Protocol 1) 5-Iodo-N,2-dimethylbenzamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 3: Column Chromatography

For challenging separations or to achieve very high purity, silica gel column chromatography is an excellent option.[7][8][9]

Procedure:

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). It is often best to "dry load" the sample by adsorbing it onto a small amount of silica gel and then carefully adding this to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). The less polar impurities will elute first, followed by your product. Iodine, if still present, will typically move quickly down the column.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions containing 5-Iodo-N,2-dimethylbenzamide and remove the solvent under reduced pressure.

Diagram of the General Purification Strategy:

G cluster_1 Overall Purification Strategy Start Crude 5-Iodo-N,2-dimethylbenzamide (with Iodine Impurity) Wash Aqueous Na₂S₂O₃ Wash Start->Wash CheckPurity Check Purity (TLC, NMR, etc.) Wash->CheckPurity Recrystallize Recrystallization Recrystallize->CheckPurity Column Column Chromatography Column->CheckPurity PureProduct High-Purity Product CheckPurity->Recrystallize Impure CheckPurity->Column Still Impure CheckPurity->PureProduct Pure

Caption: A decision-making workflow for purifying 5-Iodo-N,2-dimethylbenzamide.

Advanced Considerations

  • Activated Carbon: For stubborn discoloration, a small amount of activated carbon can be added to the hot solution during recrystallization to adsorb colored impurities.[10][11][12] However, be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

By following these guidelines and protocols, you will be well-equipped to remove trace iodine impurities from your 5-Iodo-N,2-dimethylbenzamide, ensuring the quality and integrity of your subsequent research and development activities.

References

  • Vertex AI Search. (n.d.). Fresh stain of iodine on the cloth can be removed by washing ic with sodium thiosulphare solution.
  • ResearchGate. (2016, May 6). Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution? Retrieved from [Link]

  • International Atomic Energy Agency. (1988, November 1). Iodine removing method in organic solvent. INIS-IAEA. Retrieved from [Link]

  • Google Patents. (2011, June 30). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • Stainsfile. (n.d.). Iodine-Thiosulphate Sequence To Remove Mercury Pigment. Retrieved from [Link]

  • Heycarbons. (n.d.). Iodine I₂ Impregnated Activated Carbon. Retrieved from [Link]

  • ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)? Retrieved from [Link]

  • ACS Omega. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Removal of Radioactive Iodine and Iodide from the Environment. Retrieved from [Link]

  • Journal of Chemical Education. (1991). Recovering solvent from iodine solutions. Retrieved from [Link]

  • Google Patents. (n.d.). US2385483A - Recovery and purification of iodine.
  • Google Patents. (n.d.). USRE34281E - Removal of iodine or ioidide impurities.
  • MDPI. (2021, December 15). Activated Carbon Impregnated with Elementary Iodine: Applications against Virus- and Bacteria-Related Issues. Retrieved from [Link]

  • ATTA Carbon. (n.d.). What is the best way to remove Iodine(impurity) from Ionic Liquid? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Google Patents. (n.d.). US3425798A - Process for the removal of iodine from organic compounds.
  • YouTube. (2025, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation - student sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Retrieved from [Link]

  • Beilstein Journals. (n.d.). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Retrieved from [Link]

  • ResearchGate. (2022, May 26). What is the best way to remove Iodine(impurity) from Ionic Liquid? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Iodine and Ammonium Persulfate Mediated Activation of DMSO: Approach to N-Formylation of Amides and Synthesis of Isatins. Retrieved from [Link]

  • MDPI. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link]

  • PubMed. (1995, October). *A simple and efficient method to remove free radioiodide from I-radiopharmaceuticals. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 5-Iodo-N,2-dimethylbenzamide

Welcome to the technical support guide for 5-Iodo-N,2-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Iodo-N,2-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under acidic conditions. Here you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 5-Iodo-N,2-dimethylbenzamide under acidic conditions?

A1: The primary degradation pathway for 5-Iodo-N,2-dimethylbenzamide in an acidic environment is acid-catalyzed hydrolysis of the amide bond.[1] This reaction breaks the bond between the carbonyl carbon and the nitrogen atom. The generally accepted mechanism for benzamide hydrolysis in acidic media involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a rate-determining nucleophilic attack by water molecules.[2][3][4] The reaction ultimately yields 5-iodo-2-methylbenzoic acid and dimethylamine. The dimethylamine will be present as its protonated salt (dimethylammonium ion) in the acidic medium.

Q2: What are the expected degradation products?

A2: Under acidic hydrolytic stress, the primary and expected degradation products are:

  • 5-Iodo-2-methylbenzoic acid

  • Dimethylamine (present as a dimethylammonium salt, e.g., dimethylammonium chloride if HCl is used)

While less common under purely acidic hydrolytic conditions, other potential degradants could arise if additional stressors are present. For instance, aromatic iodo compounds can be susceptible to photodecomposition (de-iodination) if exposed to light.[5]

Q3: What factors influence the rate of acidic hydrolysis of 5-Iodo-N,2-dimethylbenzamide?

A3: Several factors can significantly influence the degradation rate:

  • Acid Concentration (pH): The rate of hydrolysis is dependent on the concentration of the acid. In more strongly acidic media, the reaction mechanism can even change, sometimes leading to an increased reaction rate.[3][4]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[6][7] Forced degradation studies often use elevated temperatures (e.g., 40-80°C) to accelerate degradation to a target level within a practical timeframe.[6][7]

  • Solvent System: The choice of co-solvents can affect the solubility of the compound and the activity of the acid, thereby influencing the reaction rate.

Q4: Why is it important to perform a forced degradation study on this compound?

A4: Forced degradation (or stress testing) is a critical component of pharmaceutical development mandated by regulatory bodies like the ICH.[6][8] The key objectives are to:

  • Identify Degradation Pathways: Understand how the molecule breaks down under stress, which provides insight into its intrinsic stability.[9]

  • Identify Potential Degradants: Characterize impurities that could form during manufacturing, storage, or administration.[6][8]

  • Develop Stability-Indicating Methods: Ensure that the analytical methods (like HPLC) used for stability testing can accurately separate and quantify the intact drug from its degradation products.[8] This is crucial for accurately determining the shelf-life and storage conditions for the drug substance and product.[9]

Troubleshooting Guide

Q5: My experiment shows much faster (or slower) degradation than the expected 5-20%. What should I do?

A5: Achieving the target degradation of 5-20% is key for meaningful results in a forced degradation study.[8]

  • If Degradation is >20%: The stress conditions are too harsh. You should reduce the severity by:

    • Decreasing the acid concentration (e.g., from 1.0 M HCl to 0.1 M HCl).

    • Lowering the temperature (e.g., from 80°C to 60°C).

    • Reducing the exposure time.

  • If Degradation is <5%: The stress conditions are too mild. You should increase the severity by:

    • Increasing the acid concentration.

    • Raising the temperature.

    • Extending the exposure time. It is a systematic process of finding the right balance of stressors to achieve the desired level of degradation.

Q6: I see an unexpected peak in my chromatogram. How do I identify it?

A6: An unexpected peak could be a secondary degradant, an impurity from your starting material, or an artifact from the sample matrix.

  • Use a PDA Detector: A photodiode array (PDA) detector in your HPLC system can provide the UV spectrum of the unknown peak. Comparing this spectrum to your parent compound can indicate if it is a related substance.

  • LC-MS Analysis: The most definitive way to identify an unknown is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] This technique will provide the mass-to-charge ratio (m/z) of the unknown compound, allowing you to deduce its molecular weight and propose a structure. High-resolution mass spectrometry can even provide the elemental composition.

  • Check Your Control Samples: Always analyze a "time zero" sample and a blank (solvent with acid, heated for the same duration) to ensure the peak is not present initially or being generated from the experimental conditions themselves.

Q7: My mass balance is below 95%. Where could the missing mass have gone?

A7: A poor mass balance suggests that not all components are being accounted for by your analytical method. Possible reasons include:

  • Degradants Not Detected: One or more degradation products may not be UV-active at the wavelength you are monitoring. For instance, dimethylamine will not be detected by a standard UV detector.

  • Precipitation: A degradant (like the resulting carboxylic acid) might have poor solubility in your final sample solution and has precipitated out. Visually inspect your samples.

  • Retention Issues: A degradant may be irreversibly stuck to the HPLC column or may be eluting in the solvent front (void volume). Try running a gradient with a stronger organic solvent to ensure everything is eluted from the column.

  • Volatility: A degradant could be volatile and lost during sample preparation.

Experimental Protocols & Data

Protocol 1: Forced Degradation via Acid Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study on 5-Iodo-N,2-dimethylbenzamide. The goal is to achieve 5-20% degradation.[8]

1. Reagent and Sample Preparation:

  • Prepare a stock solution of 5-Iodo-N,2-dimethylbenzamide at 1.0 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
  • Prepare your acidic stress solution: 0.1 M Hydrochloric Acid (HCl).

2. Stress Conditions:

  • In a clean vial, mix 1.0 mL of the drug stock solution with 9.0 mL of 0.1 M HCl. This results in a final drug concentration of 0.1 mg/mL.
  • Prepare a control sample by mixing 1.0 mL of the drug stock solution with 9.0 mL of purified water.
  • Incubate both the stress and control samples in a water bath at 60°C.[7]
  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

3. Sample Analysis:

  • Immediately cool the withdrawn aliquot to stop the reaction.
  • Neutralize the aliquot by adding an equimolar amount of 0.1 M Sodium Hydroxide (NaOH). For example, take 1.0 mL of the sample and add 1.0 mL of 0.1 M NaOH.
  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
  • Filter the sample through a 0.45 µm syringe filter before injection.
  • Analyze using the HPLC-UV method described below.
Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its primary degradation product.

  • Instrumentation: HPLC system with a UV or PDA detector.[12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start at 30% B, hold for 2 minutes.

    • Linearly increase to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm (or as determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Summarize quantitative data in a clear table to compare results across different conditions.

ConditionTime (hours)Parent Compound Remaining (%)5-Iodo-2-methylbenzoic acid (%)Mass Balance (%)
0.1 M HCl, 60°C0100.00.0100.0
0.1 M HCl, 60°C891.28.699.8
0.1 M HCl, 60°C2482.517.399.8
1.0 M HCl, 60°C865.734.199.8

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Sample Processing & Analysis prep_stock Prepare 1 mg/mL Drug Stock prep_acid Prepare 0.1 M HCl mix Mix Drug Stock with 0.1 M HCl prep_acid->mix heat Incubate at 60°C mix->heat sampling Withdraw Aliquots at Time Points heat->sampling neutralize Cool & Neutralize with NaOH sampling->neutralize dilute Dilute with Mobile Phase neutralize->dilute hplc Analyze via HPLC-UV dilute->hplc report Final Report hplc->report Calculate % Degradation & Mass Balance

Caption: Workflow for Forced Acidic Degradation Study.

Primary Degradation Pathway

Caption: Acid-Catalyzed Hydrolysis of 5-Iodo-N,2-dimethylbenzamide.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Cox, R. A. (n.d.). A comparison of the mechanisms of hydrolysis of benzimidates, esters, and amides in sulfuric acid media. Canadian Science Publishing.
  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. ResearchGate.
  • Cox, R. A. (2008, April 1). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar.
  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts.
  • Cox, R. A. (n.d.). Acid hydrolysis of benzamides in <60 wt% H2SO4. ResearchGate.
  • Teva Pharmaceutical Industries Ltd. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Teva Pharmaceutical Industries Ltd.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Meher, S. K. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. ATSDR.
  • RSC Publishing. (n.d.). Analytical Methods. RSC Publishing.
  • Beilstein Journals. (n.d.). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journals.
  • PubMed. (2011, June 1). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. PubMed.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2-Ethylbenzamide. BenchChem.
  • BenchChem. (2025). Technical Support Center: 4-Amino-5-iodo-2-methoxybenzoic Acid Degradation Pathways. BenchChem.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-Iodo-N,2-dimethylbenzamide

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 5-Iodo-N,2-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 5-Iodo-N,2-dimethylbenzamide via recrystallization. Given the limited specific literature on this compound, this guide emphasizes a systematic approach to solvent selection and addresses common challenges encountered during the crystallization process.

Part 1: Foundational Protocol: Systematic Solvent Selection for Recrystallization

The success of any recrystallization hinges on the appropriate choice of solvent.[1][2] An ideal solvent will dissolve the solute to a great extent when hot and to a very limited extent when cold.[1][3] For a novel or poorly characterized compound like 5-Iodo-N,2-dimethylbenzamide, an empirical, small-scale screening of several solvents is the most reliable method for identifying a suitable system.

Step-by-Step Experimental Protocol for Solvent Screening:
  • Preparation: Place approximately 20-30 mg of crude 5-Iodo-N,2-dimethylbenzamide into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a small volume (e.g., 0.5 mL) of a different test solvent at room temperature. Agitate the mixture.

    • Observation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.[1]

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath while agitating. Continue to add the solvent dropwise until the solid just dissolves.[4]

    • Caution: Do not add an excess of hot solvent, as this is a common cause of low or no crystal yield.[5][6]

  • Cooling and Observation: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by placing it in an ice bath.[1][5][7]

    • Ideal Outcome: The formation of a significant amount of crystalline solid upon cooling indicates a promising solvent.

  • Two-Solvent System: If no single solvent is ideal, a mixed-solvent system may be effective.[3][4] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.[4]

    • Procedure: Dissolve the compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[8][9]

Data Presentation: Common Recrystallization Solvents

The following table provides a list of common solvents to consider for screening, ordered by decreasing polarity.

SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for polar compounds; slow to dry.
Ethanol78HighA versatile solvent, often used in combination with water.[3]
Methanol65HighSimilar to ethanol but with a lower boiling point.
Acetone56Medium-HighA strong solvent, may have high solubility even when cold.
Ethyl Acetate77MediumA good general-purpose solvent for moderately polar compounds.[3]
Dichloromethane40Medium-LowLow boiling point can make it difficult to maintain a hot solution.
Toluene111LowGood for non-polar compounds; high boiling point.
Hexane69Very LowSuitable for non-polar compounds; often used as an anti-solvent.

Part 2: Troubleshooting Guide for Recrystallization

This section addresses specific issues that may arise during the recrystallization of 5-Iodo-N,2-dimethylbenzamide in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution.[7] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.[7]

  • Causality: The compound is coming out of solution at a temperature above its melting point.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly.[7]

    • Lower the Solution Temperature: Consider using a solvent with a lower boiling point if possible.

    • Induce Crystallization at a Lower Temperature: As the solution cools, vigorously scratch the inside of the flask with a glass rod just below the surface of the liquid to encourage crystal formation at a lower temperature.[7]

Q2: No crystals have formed even after cooling the solution in an ice bath. How can I initiate crystallization?

A2: The absence of crystal formation suggests that the solution is not saturated enough or is supersaturated.[5][7]

  • Causality: Too much solvent was used, or there are no nucleation sites for crystals to begin forming.

  • Solutions:

    • Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to boil off some of the solvent to increase the concentration.[5][10] Then, allow it to cool again.

    • Induce Nucleation:

      • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface.[5][6] The microscopic scratches on the glass can provide a surface for crystal growth to begin.

      • Seed Crystals: If you have a small amount of pure 5-Iodo-N,2-dimethylbenzamide, add a tiny crystal to the cooled solution.[5][6] This "seed" will act as a template for other crystals to grow upon.

    • Add an Anti-Solvent: If using a single-solvent system, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then let it stand.

Q3: My crystal yield is very low. What went wrong?

A3: A low yield is a common issue in recrystallization and can be attributed to several factors.[10]

  • Causality & Solutions:

    • Too Much Solvent: As mentioned previously, using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[5][6][10] If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling.[10]

    • Premature Crystallization: If the compound crystallized in the filter funnel during hot filtration, this portion of the product was lost.[7] To prevent this, use a slight excess of hot solvent and pre-heat your filtration apparatus.

    • Incomplete Crystallization: Ensure the solution has been cooled sufficiently, including in an ice bath, to maximize the precipitation of the solid.[4]

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[6] Always use a minimal amount of ice-cold solvent for washing.

Q4: The recrystallized product is still colored. How can I remove colored impurities?

A4: The presence of color suggests that colored impurities are co-crystallizing with your product.

  • Causality: The impurities have similar solubility properties to your target compound.

  • Solution:

    • Activated Charcoal: After dissolving the crude solid in the hot solvent, and before the hot filtration step, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.[4]

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.

    • Caution: Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[10] A very dark or black solution indicates too much charcoal has been added.[10]

Part 3: Frequently Asked Questions (FAQs)

Q1: Based on the structure of 5-Iodo-N,2-dimethylbenzamide, what types of solvents are likely to be good candidates for recrystallization?

A1: The principle of "like dissolves like" is a useful starting point.[11][12] 5-Iodo-N,2-dimethylbenzamide has a moderately polar amide functional group and a larger, less polar iodinated aromatic ring. This suggests that solvents of intermediate polarity, such as ethanol, isopropanol, or ethyl acetate, might be good candidates.[12] Highly polar solvents like water may not be effective on their own but could be used as an anti-solvent with a more soluble solvent like ethanol.[3] Very non-polar solvents like hexane are unlikely to dissolve the compound when hot but could be excellent anti-solvents.

Q2: When should I choose a two-solvent recrystallization method over a single-solvent method?

A2: A two-solvent method is typically employed when no single solvent meets the ideal criteria of high solubility at high temperatures and low solubility at low temperatures.[4] For example, if you find a solvent that dissolves the compound very well even at room temperature, and another solvent in which the compound is almost completely insoluble regardless of temperature, these two may form a good solvent-anti-solvent pair, provided they are miscible.[3]

Q3: How can I be sure that the recrystallization has actually purified my compound?

A3: The most common and accessible method for assessing purity after recrystallization is by measuring the melting point of the dried crystals. A pure compound will have a sharp, narrow melting point range (typically 1-2 °C). An impure compound will exhibit a depressed and broad melting point range.[4] Comparing the melting point of your recrystallized product to a literature value (if available) or to the crude material is a good indicator of successful purification.

Part 4: Visualization of Experimental Workflow

Logical Workflow for Recrystallization Solvent Selection

Recrystallization_Workflow start Start: Crude 5-Iodo-N,2-dimethylbenzamide test_rt Test solubility in 0.5 mL solvent at room temp start->test_rt dissolves_rt Dissolves completely? test_rt->dissolves_rt heat Heat to boiling dissolves_rt->heat No bad_solvent FAIL: Unsuitable as single solvent dissolves_rt->bad_solvent Yes dissolves_hot Dissolves completely? heat->dissolves_hot cool Cool to room temp, then ice bath dissolves_hot->cool Yes add_more_solvent Add more hot solvent (up to 2-3 mL) dissolves_hot->add_more_solvent No crystals_form Crystals form? cool->crystals_form good_solvent SUCCESS: Potential single solvent crystals_form->good_solvent Yes crystals_form->bad_solvent No try_two_solvent Consider for two-solvent system (as 'good' or 'poor' solvent) bad_solvent->try_two_solvent add_more_solvent->heat insoluble FAIL: Insoluble add_more_solvent->insoluble Still no dissolution insoluble->try_two_solvent

Caption: Decision tree for selecting a suitable recrystallization solvent.

Part 5: References

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Helmenstine, A. M. (2021, August 1). Solubility Rules Chart and Memorization Tips. Science Notes and Projects. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Kwantlen Polytechnic University, Department of Chemistry. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of Missouri–St. Louis, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Threlfall, T. L. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 14(10), 4936–4947. [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of Missouri–St. Louis, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of California, Santa Cruz, Department of Chemistry and Biochemistry. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • University of California, San Diego, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Waseda University. (n.d.). Recrystallization method. Retrieved from [Link]

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Optimization

Technical Support Center: Minimizing Side Products in Electrophilic Aromatic Iodination

Welcome to the technical support center for electrophilic aromatic iodination. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this crucial transfor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for electrophilic aromatic iodination. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this crucial transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common issues encountered during electrophilic aromatic iodination.

Q1: My reaction is producing multiple products, and the purity of my desired product is low. How can I improve selectivity?

A: The formation of multiple products often points to a lack of regioselectivity or over-iodination. To address poly-iodination, consider using a strict 1:1 molar ratio of your substrate to the iodinating agent.[1] Adding the iodinating agent portion-wise can also help.[1] For regioselectivity issues, the choice of solvent and catalyst is crucial. For instance, using hexafluoroisopropanol as a solvent with N-halosuccinimides can lead to mild and regioselective halogenation.[2]

Q2: I am observing no reaction or very low conversion of my starting material. What could be the issue?

A: This can be due to several factors. Your iodinating reagent may be inactive; for example, N-Iodosuccinimide (NIS) can decompose if not stored properly.[1] Additionally, iodine itself is a weak electrophile and often requires an activating agent like a Lewis acid or an oxidizing agent to generate a more potent electrophilic species.[3][4][5] For deactivated aromatic compounds, a strong acid like sulfuric acid or trifluoroacetic acid is often necessary to activate the iodinating agent.[6][7]

Q3: My reaction mixture is turning dark, and I'm getting tar-like materials. What's happening?

A: The formation of dark, insoluble materials often indicates oxidation of your starting material or product, which is common with electron-rich substrates like phenols and anilines.[8][9] To mitigate this, consider running the reaction at a lower temperature, protecting sensitive functional groups (e.g., protecting an amine as an acetamide), and degassing your solvents to remove oxygen.[8][10]

Q4: How do I choose the right iodinating agent for my substrate?

A: The choice depends on the reactivity of your aromatic substrate. For electron-rich arenes, milder reagents like N-iodosuccinimide (NIS) with a catalytic amount of acid are often sufficient.[7][11] For less reactive or deactivated substrates, more powerful systems are needed, such as iodine with a strong oxidizing agent (e.g., nitric acid, hydrogen peroxide) or NIS in a strong acid like concentrated sulfuric acid.[4][6][12] A comparison of different reagents can help guide your selection (see the tables in the Troubleshooting Guide below).

In-Depth Troubleshooting Guide

This section provides a deeper dive into specific side products and experimental issues, explaining their mechanistic origins and offering detailed solutions.

Issue 1: Polyiodination (Di-, Tri-iodination)

The Problem: You observe the formation of di- or even tri-iodinated products, reducing the yield of your desired mono-iodinated compound. This is especially common with activated aromatic rings.

The Cause: The mono-iodinated product is often still electron-rich enough to undergo a second electrophilic substitution. The iodine substituent itself is slightly deactivating but is an ortho-, para-director, meaning subsequent iodination will occur at other positions on the ring if the reaction is not carefully controlled.

The Solution:

  • Strict Stoichiometric Control: Use a precise 1:1 molar ratio of the substrate to the iodinating agent.[1] Avoid using a large excess of the iodinating reagent. Adding the reagent portion-wise over time can help maintain a low concentration, thus disfavoring the second addition.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of poly-iodinated byproducts.[1]

  • Choice of Reagent: Some iodinating reagents are more prone to over-iodination than others. For highly activated substrates, consider using a milder reagent. 1,3-Diiodo-5,5-dimethylhydantoin (DIH) has been reported to offer higher reactivity and selectivity in some cases, potentially reducing poly-iodination.[1]

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can decrease the rate of the second iodination more significantly than the first, thereby improving selectivity for the mono-iodinated product.[8]

Experimental Protocol: Stoichiometrically Controlled Iodination of Anisole with NIS

This protocol is designed to favor mono-iodination of a reactive substrate.

  • Reaction Setup: In a round-bottom flask, dissolve anisole (1.0 eq.) in acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise at room temperature over 30 minutes.

  • Monitoring: Monitor the reaction by TLC every 15 minutes.

  • Work-up: Once the anisole is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.[13]

  • Purification: Purify the crude product by column chromatography to isolate the desired mono-iodinated product.[13]

Diagram: Mechanism of Polyiodination

G Mechanism of Polyiodination Arene Activated Arene MonoIodo Mono-iodinated Product Arene->MonoIodo First Iodination DiIodo Di-iodinated Product MonoIodo->DiIodo Second Iodination (Side Reaction) Electrophile I+ Electrophile2 I+ G Troubleshooting Workflow Start Start Iodination Reaction TLC Monitor by TLC/LC-MS Start->TLC Problem Identify Problem TLC->Problem Polyiodination Polyiodination Problem->Polyiodination Multiple Products LowConversion Low/No Conversion Problem->LowConversion Starting Material Remains Decomposition Decomposition/Tar Problem->Decomposition Dark Color/Tar Isomers Isomer Mixture Problem->Isomers Isomers Formed Solution1 Adjust Stoichiometry (1:1) Lower Temperature Polyiodination->Solution1 Solution2 Use Stronger Activator (e.g., H₂SO₄) Check Reagent Quality LowConversion->Solution2 Solution3 Use Milder Reagent (e.g., NIS) Protect Sensitive Groups Decomposition->Solution3 Solution4 Change Solvent/Catalyst Consider Protecting Groups Isomers->Solution4 End Pure Product Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A decision-making workflow for troubleshooting common iodination issues.

References

  • I2 and Electrophilic I+ reagents.WordPress.
  • Aromatic Iodination Definition - Organic Chemistry Key Term. Fiveable.[Link]

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Tejahn.[Link]

  • A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Organic Chemistry Portal.[Link]

  • Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps.[Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.[Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC.[Link]

  • Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. ACS Publications.[Link]

  • A New, Environment Friendly Protocol for Iodination of Electron-Rich Aromatic Compounds. ResearchGate.[Link]

  • Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Organic Chemistry Portal.[Link]

  • N-Iodosuccinimide. Grokipedia.[Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.[Link]

  • Selective C–H Iodination of (Hetero)arenes. ACS Publications.[Link]

  • Other Aromatic Substitutions. Chemistry LibreTexts.[Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. PMC.[Link]

  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube.[Link]

  • Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. ACS Publications.[Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal.[Link]

  • An efficient and regioselective iodination of electron-rich aromatic compounds using N-chlorosuccinimide and sodium iodide. ResearchGate.[Link]

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. MDPI.[Link]

  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Chemia.[Link]

  • Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions.[Link]

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. MDPI.[Link]

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. PMC.[Link]

  • Selective C–H Iodination of (Hetero)arenes. PMC.[Link]

  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Wiley Online Library.[Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia.[Link]

  • Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. JoVE.[Link]

  • The General Mechanism for Electrophilic Aromatic Substitution Reactions. Lumen Learning.[Link]

  • Problem 44 Aromatic iodination can be carri... Vaia.[Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]

  • Why is iodine formed when nitric acid reacts with hydroiodic acid? Stack Exchange.[Link]

  • Oxidation of iodine to iodic acid by Concentrated Nitric acid. YouTube.[Link]

  • Mechanism of aromatic iodination by iodine and nitric acid. RSC Publishing.[Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 5-Iodo-N,2-dimethylbenzamide: A Comparative Analysis

For professionals in drug development and chemical research, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for unambiguous structural elucidation.[1] This guide provides an in-depth analysis of t...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development and chemical research, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for unambiguous structural elucidation.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Iodo-N,2-dimethylbenzamide, a substituted aromatic amide. We will move beyond a simple peak assignment to explore the underlying principles, compare the spectrum with structural analogs, and provide a robust experimental protocol, offering insights grounded in years of practical application.

The Molecular Blueprint: Structure and Electronic Effects

Understanding the molecule's structure is the foundation of spectral interpretation. 5-Iodo-N,2-dimethylbenzamide possesses a unique arrangement of substituents that dictates the electronic environment of each proton, and thus, its chemical shift.

  • Ortho-Methyl Group (C2-CH₃): This electron-donating group introduces significant steric hindrance, which can restrict the rotation of the amide moiety. This restricted rotation is a key feature, often leading to the observation of rotamers at room temperature.

  • Amide Group (-CONHCH₃): The nitrogen lone pair's resonance with the carbonyl group gives the C-N bond partial double-bond character, further hindering rotation.[2] The N-H proton is exchangeable and its signal can be confirmed by a D₂O shake.[1]

  • Iodine Atom (C5-I): As a halogen, iodine exerts a moderate electron-withdrawing inductive effect, which will deshield nearby protons, shifting their signals downfield. Its large size also contributes to the overall electronic landscape.

dot graph "5_Iodo_N_2_dimethylbenzamide" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Define atom nodes with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="1.2,-0.7!"]; C_amide [label="C", pos="-2.4,0!"]; O_amide [label="O", pos="-3.4,0.5!"]; N_amide [label="N", pos="-2.4,-1.2!"]; C_N_Me [label="CH₃", pos="-3.6,-1.9!", fontcolor="#EA4335"]; H_N [label="H", pos="-1.6,-1.7!", fontcolor="#34A853"]; C2_Me [label="CH₃", pos="2.4,0!", fontcolor="#EA4335"]; I5 [label="I", pos="2.4,-2.8!"]; H3 [label="H", pos="-2.2,-2.6!", fontcolor="#34A853"]; H4 [label="H", pos="0,-3.8!", fontcolor="#34A853"]; H6 [label="H", pos="2.2,-0.2!", fontcolor="#34A853"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C_amide [label=""]; C_amide -- O_amide [style=filled, penwidth=2]; C_amide -- N_amide; N_amide -- C_N_Me; N_amide -- H_N; C2 -- C2_Me; C5 -- I5; C3 -- H3; C4 -- H4; C6 -- H6;

// Aromatic circle (approximated with nodes) node [shape=point, width=0.01, height=0.01]; p1 [pos="0,-1.4!"]; }

Figure 1: Structure of 5-Iodo-N,2-dimethylbenzamide with key proton groups labeled.

Protocol for High-Fidelity ¹H NMR Spectrum Acquisition

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation. This protocol is designed to be a self-validating system, minimizing common artifacts and ensuring reproducible, high-resolution data.

// Nodes A [label="Weigh Sample\n(5-10 mg)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Select Solvent\n(0.6-0.7 mL CDCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Dissolve & Vortex\nin vial", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Filter into NMR Tube\n(Pipette with glass wool)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Cap & Label Tube", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Insert into Spectrometer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Acquire Data\n(Lock, Shim, Run)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Process Spectrum\n(Phase, Baseline, Integrate)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D [label="Ensures homogeneity"]; D -> E [label="Removes particulates"]; E -> F; F -> G [label="Automated sequence"]; G -> H; }

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Experimental Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of purified 5-Iodo-N,2-dimethylbenzamide. For routine ¹H NMR, this concentration provides an excellent signal-to-noise ratio while avoiding viscosity issues that can broaden spectral lines.[3][4]

  • Solvent Selection: Choose a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for nonpolar to moderately polar compounds.[5] Use approximately 0.6-0.7 mL. The deuterium provides the lock signal for the spectrometer, and using a deuterated solvent prevents a massive protonated solvent signal from obscuring the analyte peaks.[6]

  • Dissolution: Dissolve the sample in the solvent within a small glass vial. Gentle vortexing or warming can aid dissolution. Complete dissolution is critical; suspended solid particles will distort the magnetic field homogeneity, leading to poor resolution and broad lines that cannot be corrected by shimming.[3]

  • Filtration and Transfer: Filter the solution directly into a clean, high-quality NMR tube (e.g., Wilmad 528-PP or equivalent) through a Pasteur pipette packed with a small plug of glass wool. This step is non-negotiable for removing fine particulates.[5]

  • Internal Standard: The ¹H signal from residual, non-deuterated chloroform (CHCl₃) at ~7.26 ppm can serve as a secondary reference. For precise work, a drop of a stock solution of deuterated solvent containing tetramethylsilane (TMS) can be added, though TMS is volatile and less commonly used in modern labs with reliable solvent referencing.[4]

  • Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and accumulating 8 to 16 scans.

  • Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform. Perform phase correction, baseline correction, and integration to obtain the final spectrum.[7]

Spectral Prediction and Analysis

The ¹H NMR spectrum provides four key pieces of information: the number of signals (non-equivalent protons), their chemical shift (electronic environment), their integration (proton count), and their multiplicity (neighboring protons).[7][8][9]

Table 1: Predicted ¹H NMR Data for 5-Iodo-N,2-dimethylbenzamide (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Comments
N-H 7.5 - 8.5Broad Singlet (br s)1HAmide protons are often broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent and concentration.[8]
H-6 7.8 - 8.0Doublet (d)1HOrtho to the electron-withdrawing iodine atom, resulting in a significant downfield shift. Coupled only to H-4 (meta-coupling).
H-4 7.4 - 7.6Doublet of Doublets (dd)1HCoupled to H-3 (ortho-coupling, J ≈ 8 Hz) and H-6 (meta-coupling, J ≈ 2 Hz).
H-3 7.1 - 7.3Doublet (d)1HOrtho to the C2-methyl group. Coupled only to H-4 (ortho-coupling).
N-CH₃ 2.9 - 3.2Doublet (d) or Broad Singlet3HCoupled to the N-H proton. Peak may be a sharp doublet or broadened due to hindered rotation and intermediate exchange rates.[2]
C2-CH₃ 2.3 - 2.5Singlet (s)3HAromatic methyl group, typically appears in this region. No adjacent protons to couple with.
Comparative Guide: The Impact of Substitution

To fully appreciate the spectrum of our target molecule, we must compare it with its structural analogs. This comparison highlights the specific influence of each functional group.

  • Aromatic Region: Without the iodine atom, the aromatic signals would appear further upfield (at a lower ppm). The symmetry is different; we would expect a more complex multiplet pattern for the four aromatic protons. The deshielding effect of the iodine on H-4 and H-6 in our target molecule is a key differentiating feature.

  • Methyl and Amide Protons: The signals for the N-CH₃, C2-CH₃, and N-H protons would be in similar regions, but the overall conformation and electronic environment would be slightly altered, potentially causing minor shifts. The primary diagnostic difference remains in the aromatic region.

  • Absence of N-H Signal: The most obvious difference would be the complete absence of the broad N-H signal between 7.5-8.5 ppm.

  • N-Methyl Signals: This analog has two N-methyl groups. Due to the hindered rotation around the C-N amide bond, these two methyl groups are diastereotopic. This means they are chemically non-equivalent and would likely appear as two distinct singlets, a classic hallmark of N,N-disubstituted amides.[2] The N-CH₃ signal in our target molecule is a doublet (or broad) due to coupling with the N-H, a feature absent in the N,N-dimethyl analog.

As demonstrated in studies of ortho-substituted N-methoxy-N-methyl benzamides, the presence of a group at the C2 position can significantly increase the energy barrier for rotation around the amide C-N bond. At room temperature, this can lead to two observable rotamers co-existing in solution. For 5-Iodo-N,2-dimethylbenzamide, this could manifest as:

  • Broadening: The N-CH₃ and even the C2-CH₃ signals might appear significantly broader than expected.

  • Signal Duplication: In severe cases, one might observe two distinct sets of peaks for the N-CH₃ and N-H protons, each representing a different rotamer.

A variable-temperature (VT) NMR experiment would be the definitive method to investigate this. Upon heating, the rate of rotation would increase, causing the distinct rotamer signals to coalesce into a single, sharp average signal, confirming the presence of dynamic exchange.

Conclusion

The ¹H NMR spectrum of 5-Iodo-N,2-dimethylbenzamide is a rich source of structural information. A systematic analysis, grounded in fundamental principles and enhanced by comparison with structural analogs, allows for a confident assignment of all proton signals. Key diagnostic features include the downfield aromatic signals influenced by the iodine substituent, the characteristic broad N-H proton, and the potential for peak broadening or duplication of the N-methyl signal due to sterically hindered rotation—a direct consequence of the ortho-methyl group. This guide demonstrates that a comprehensive approach to spectral analysis, combining robust experimental technique with a deep understanding of substituent effects, is crucial for researchers in the chemical and pharmaceutical sciences.

References

  • University of Nottingham. (n.d.). NMR Sample Preparation. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Harikrishna, K., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, 54B, 77-83. Available at: [Link]

  • Chegg. (2023). Solved: This nmr was from the iodination of salicylamide. Available at: [Link]

  • Mizrahi, V., Koch, K.R., & Modro, T.A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. Available at: [Link]

  • University of Calgary. (n.d.). H NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Available at: [Link]

  • Chembase.cn. (n.d.). 2-IODOBENZAMIDE 3930-83-4. Available at: [Link]

  • University of Wisconsin-Madison, Chemistry Department. (n.d.). Chem 346 1H NMR Data Reporting Guide. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite - Supplementary Information. Available at: [Link]

  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Iodobenzamide. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the N-substituents of selected thiobenzamides. Available at: [Link]

  • Royal Society of Chemistry. (2021). NMR spectra and Analytical HPLC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzamide. PubChem Compound Database. Available at: [Link]

  • Royal Society of Chemistry. (2013). Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere - Electronic Supplementary Material. Available at: [Link]

  • Reddit. (2023). NMR spectrum of n,n-diethylbenzamidr. Available at: [Link]

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Comparative

LC-MS fragmentation pattern of 5-Iodo-N,2-dimethylbenzamide

An In-Depth Technical Guide to the LC-MS Fragmentation Pattern of 5-Iodo-N,2-dimethylbenzamide: A Comparative Analysis Introduction In the landscape of pharmaceutical research and development, the precise structural eluc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the LC-MS Fragmentation Pattern of 5-Iodo-N,2-dimethylbenzamide: A Comparative Analysis

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of drug discovery and safety assessment. 5-Iodo-N,2-dimethylbenzamide, a substituted aromatic amide, represents a class of compounds whose metabolic fate and stability are of significant interest. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive analysis of the predicted electrospray ionization (ESI) fragmentation pattern of 5-Iodo-N,2-dimethylbenzamide, details a robust analytical methodology, and compares the technique's performance against alternative analytical approaches.

Predicted ESI-MS/MS Fragmentation Pathway

The subsequent fragmentation via collision-induced dissociation (CID) is governed by the relative bond strengths and the stability of the resulting fragment ions.

  • N-CO Bond Cleavage (The Dominant Pathway) : Aromatic amides almost universally exhibit cleavage of the amide bond between the carbonyl carbon and the nitrogen atom.[1][2] This is the most probable initial fragmentation step due to the high stability of the resulting acylium ion, which is resonance-stabilized by the aromatic ring.

    • [M+H]⁺ (m/z 276.1) → [5-Iodo-2-methylbenzoyl acylium ion]⁺ (m/z 247.0) + Dimethylamine (neutral loss) . The resulting acylium ion is predicted to be the base peak or one of the most abundant fragments in the MS/MS spectrum.

  • Loss of Carbon Monoxide (CO) : The newly formed acylium ion can undergo a subsequent fragmentation by losing a neutral carbon monoxide molecule. This is a common fragmentation pathway for benzoyl cations.[3]

    • [Acylium ion]⁺ (m/z 247.0) → [5-Iodo-2-methylphenyl cation]⁺ (m/z 219.0) + CO (neutral loss) .

  • Cleavage of the C-I Bond : The carbon-iodine bond is significantly weaker than other bonds in the aromatic ring. While less common as an initial step compared to N-CO cleavage in ESI, fragmentation involving the iodine atom can occur. This could manifest as the loss of an iodine radical from the parent or fragment ions.

  • Minor Fragmentation Pathways : Other less probable fragmentations could involve cleavages within the N,N-dimethyl group, though these are typically low-intensity ions. For N,N-dimethylbenzamide, key fragments are observed at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation), supporting the primary pathways of N-CO cleavage followed by CO loss.[4][5][6]

The predicted fragmentation cascade is visualized in the diagram below.

G parent 5-Iodo-N,2-dimethylbenzamide [M+H]⁺ m/z = 276.1 frag1 5-Iodo-2-methylbenzoyl acylium ion m/z = 247.0 parent->frag1 - C₂H₇N (Dimethylamine) frag2 5-Iodo-2-methylphenyl cation m/z = 219.0 frag1->frag2 - CO (Carbon Monoxide)

Caption: Predicted ESI-MS/MS fragmentation of 5-Iodo-N,2-dimethylbenzamide.

Comparative Analytical Methodologies

The choice of analytical technique is critical and depends on the specific research question, be it qualitative identification, quantitative analysis, or complete structural confirmation.

FeatureLC-MS/MS (ESI)GC-MS (EI)NMR Spectroscopy
Principle Separation by liquid chromatography, soft ionization, and mass analysis of fragments.Separation by gas chromatography, hard ionization, and mass analysis.Nuclear spin transitions in a magnetic field.
Sample State Solution/LiquidVolatilized/GasSolution/Liquid
Fragmentation Controlled, "soft" ionization leads to a prominent parent ion and predictable fragments.Extensive, "hard" ionization provides a complex but highly reproducible fragmentation fingerprint.No fragmentation; provides intact molecular structure information.
Sensitivity Very high (pg to fg range)High (pg to ng range)Relatively low (µg to mg range)
Structural Info Provides molecular weight and fragment masses, inferring structure.Provides a fragmentation pattern that can be matched to libraries for identification.Provides detailed atom connectivity and 3D structure.
Key Advantage Ideal for non-volatile and thermally labile compounds; excellent for complex mixtures.Excellent for volatile compounds; extensive, standardized libraries for compound matching.[5]Unambiguous structure determination without standards.
Limitation Isomers can be difficult to distinguish without chromatographic separation.Requires derivatization for non-volatile compounds; thermal degradation can occur.Lower sensitivity; complex spectra for large molecules or mixtures.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for the analysis of 5-Iodo-N,2-dimethylbenzamide. It is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Objective : To prepare a clean sample at an appropriate concentration for LC-MS analysis.

  • Procedure :

    • Prepare a 1 mg/mL stock solution of 5-Iodo-N,2-dimethylbenzamide in methanol.

    • Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create working standards (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

    • Filter the final solutions through a 0.22 µm syringe filter to remove any particulates.

Liquid Chromatography (LC) Conditions
  • Objective : To achieve chromatographic separation of the analyte from any impurities.

  • Parameters :

    • Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended for good retention and peak shape of small aromatic compounds.[7]

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient :

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B (Re-equilibration)

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 5 µL.

Mass Spectrometry (MS) Conditions
  • Objective : To optimize the detection and fragmentation of the target analyte.

  • Parameters :

    • Ionization Source : Electrospray Ionization (ESI), Positive Mode.

    • Scan Type : Full Scan (MS1) and Product Ion Scan (MS/MS or MS2).

    • MS1 Scan Range : m/z 100-400.

    • MS2 Parameters :

      • Precursor Ion : m/z 276.1

      • Collision Energy : Ramped (e.g., 15-40 eV) to observe the formation of different fragments. Optimization is key.

    • Source Parameters :

      • Capillary Voltage : 3.5 kV

      • Source Temperature : 150 °C

      • Desolvation Temperature : 350 °C

      • Nebulizing Gas Flow : Instrument dependent, typically Nitrogen.[8]

The workflow for this analytical process is illustrated below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis stock Stock Solution (1 mg/mL) dilution Serial Dilution stock->dilution filtration 0.22 µm Filtration dilution->filtration lc LC Separation (C18 Column) filtration->lc ms MS Detection (ESI+) lc->ms msms MS/MS Fragmentation (CID) ms->msms data data msms->data Data Acquisition

Sources

Comparative

A Researcher's Guide to Interpreting Amide Carbonyl Peaks in Infrared Spectroscopy

For researchers, scientists, and drug development professionals, infrared (IR) spectroscopy is an indispensable tool for elucidating molecular structures. Among the most informative absorption bands is that of the carbon...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, infrared (IR) spectroscopy is an indispensable tool for elucidating molecular structures. Among the most informative absorption bands is that of the carbonyl (C=O) group. This guide provides an in-depth comparison of the IR spectroscopy peaks for the amide carbonyl group, offering insights into how to distinguish between primary, secondary, and tertiary amides and understand the subtle factors that influence their spectral positions.

The Amide I Band: More Than Just a Carbonyl Stretch

The characteristic absorption of the amide carbonyl group in an IR spectrum is referred to as the Amide I band. This strong absorption, typically found between 1630 and 1690 cm⁻¹, is primarily due to the C=O stretching vibration[1][2]. However, it's a common misconception to consider it a pure C=O stretch. The Amide I band is a composite band, with the C=O stretching vibration being the major contributor (70-85%), but it is also coupled with the N-H in-plane bending and C-N stretching vibrations[3][4]. This coupling is a key reason for the sensitivity of the Amide I band to the amide's environment and substitution pattern.

Distinguishing Primary, Secondary, and Tertiary Amides

The substitution on the nitrogen atom of the amide group significantly influences the position and appearance of the IR absorption bands, providing a reliable method for distinguishing between primary, secondary, and tertiary amides.

Primary Amides (R-CO-NH₂):

Primary amides exhibit a characteristic pair of N-H stretching peaks in the region of 3170 to 3500 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds[5][6]. In addition to the N-H stretches, the Amide I band for primary amides typically appears around 1650 cm⁻¹. A notable feature is the Amide II band, which is a strong absorption appearing around 1640 cm⁻¹, arising from N-H bending[5].

Secondary Amides (R-CO-NHR'):

Secondary amides, having only one N-H bond, show a single N-H stretching peak, generally in the range of 3370 to 3170 cm⁻¹[7]. Their Amide I band is typically observed between 1680 and 1630 cm⁻¹[7]. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is also present and is found between 1510 and 1580 cm⁻¹[3].

Tertiary Amides (R-CO-NR'R''):

Tertiary amides lack N-H bonds, and therefore, their IR spectra are devoid of N-H stretching and Amide II bands[7][8]. The Amide I band for tertiary amides is typically found in the range of 1630 to 1680 cm⁻¹[7]. The absence of the N-H related bands is a key diagnostic feature for identifying tertiary amides.

Comparative Analysis of Amide Carbonyl IR Peaks

Amide TypeN-H Stretch (cm⁻¹)Amide I (C=O Stretch) (cm⁻¹)Amide II (N-H Bend) (cm⁻¹)Key Distinguishing Features
Primary Two bands (~3350 & ~3180)~1650~1640Two N-H stretching bands and a prominent Amide II band.
Secondary One band (~3300)1680 - 16301580 - 1510A single N-H stretching band and an Amide II band.
Tertiary Absent1680 - 1630AbsentAbsence of both N-H stretching and Amide II bands.

Factors Influencing the Amide Carbonyl Peak Position

The precise wavenumber of the Amide I band is sensitive to a variety of structural and environmental factors. Understanding these influences is crucial for accurate spectral interpretation.

Hydrogen Bonding

Hydrogen bonding has a significant impact on the Amide I frequency. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H of one amide and the C=O of another is prevalent. This interaction weakens the C=O bond, causing a shift of the Amide I band to a lower wavenumber (red shift)[9][10]. Conversely, in dilute solutions of non-polar solvents, where hydrogen bonding is minimized, the Amide I band appears at a higher wavenumber[11]. The strength of the hydrogen bond directly correlates with the magnitude of the red shift[3].

Resonance Effect

The amide functional group exhibits resonance, where the lone pair of electrons on the nitrogen atom delocalizes with the carbonyl group. This delocalization imparts a partial double bond character to the C-N bond and a partial single bond character to the C=O bond[12][13]. This resonance effect weakens the C=O bond, lowering its stretching frequency compared to a typical ketone carbonyl (~1715 cm⁻¹)[14][15]. The extent of this resonance is a primary reason why amide carbonyls absorb at lower wavenumbers[10].

Inductive Effects

The electronegativity of atoms attached to the amide group can influence the Amide I frequency through inductive effects. Electron-withdrawing groups attached to the carbonyl carbon or the nitrogen atom will pull electron density away from the C=O bond, strengthening it and causing a shift to a higher wavenumber (blue shift)[2][13].

Ring Strain

For cyclic amides (lactams), ring strain plays a crucial role in determining the Amide I peak position. As the ring size decreases, the ring strain increases. This strain forces more s-character into the C=O bond, strengthening it and shifting the Amide I band to a higher frequency[16][17]. For instance, a five-membered ring γ-lactam absorbs at a higher wavenumber (~1705 cm⁻¹) compared to a six-membered ring δ-lactam (~1680 cm⁻¹)[11].

Visualizing the Influences on the Amide I Band

Amide_I_Factors cluster_factors Influencing Factors cluster_effect Effect on Amide I Peak Position Hydrogen Bonding Hydrogen Bonding Lower Wavenumber (Red Shift) Lower Wavenumber (Red Shift) Hydrogen Bonding->Lower Wavenumber (Red Shift) Weakens C=O bond Resonance Resonance Resonance->Lower Wavenumber (Red Shift) Weakens C=O bond Inductive Effects (Electron Withdrawing) Inductive Effects (Electron Withdrawing) Higher Wavenumber (Blue Shift) Higher Wavenumber (Blue Shift) Inductive Effects (Electron Withdrawing)->Higher Wavenumber (Blue Shift) Strengthens C=O bond Ring Strain (Lactams) Ring Strain (Lactams) Ring Strain (Lactams)->Higher Wavenumber (Blue Shift) Strengthens C=O bond

Caption: Factors influencing the Amide I carbonyl peak position in IR spectroscopy.

Experimental Protocol: Acquiring an IR Spectrum of an Amide

This protocol outlines the steps for obtaining a high-quality IR spectrum of a solid amide sample using the Attenuated Total Reflectance (ATR) technique, a common and convenient method.

Instrumentation and Materials:

  • Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Solid amide sample.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • With nothing on the crystal, acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation and Loading:

    • Place a small amount of the solid amide sample onto the center of the ATR crystal using a clean spatula. Only a tiny amount of sample is needed to cover the crystal surface.

  • Applying Pressure:

    • Lower the ATR anvil and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure mechanism is typically a screw or a click-stop device.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Use the spectrometer software to identify the peak positions (in cm⁻¹).

    • Label the significant peaks, including the N-H stretch(es), the Amide I band, and the Amide II band (if applicable).

  • Cleaning:

    • Retract the anvil and carefully remove the sample from the crystal using a spatula.

    • Clean the crystal and the anvil tip thoroughly with a lint-free wipe and a suitable solvent to prevent cross-contamination.

Alternative for Liquid Samples:

For liquid amide samples, a small drop can be placed directly onto the ATR crystal, and the spectrum can be acquired without the need for applying pressure.

Conclusion

The Amide I band is a powerful diagnostic tool in IR spectroscopy for the identification and characterization of amides. By carefully analyzing the position of the Amide I peak, in conjunction with the presence or absence of N-H stretching and Amide II bands, researchers can confidently distinguish between primary, secondary, and tertiary amides. A thorough understanding of the factors that influence the Amide I frequency, such as hydrogen bonding, resonance, inductive effects, and ring strain, allows for a more nuanced interpretation of the spectral data, providing valuable insights into the molecular structure and environment of the amide functional group.

References

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Retrieved from [Link]

  • ACS Publications. (n.d.). Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. Retrieved from [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

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  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • The Chemistry Blog. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • AIP Publishing. (2007, January 31). Amide I two-dimensional infrared spectroscopy of β-hairpin peptides. Retrieved from [Link]

  • PMC. (n.d.). Dependence of Amide Vibrations on Hydrogen Bonding. Retrieved from [Link]

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  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • SlidePlayer. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

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  • Reddit. (2024, November 5). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2022, February 10). Factors affecting vibrational frequency / wave number in IR spectroscopy. Retrieved from [Link]

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Validation

A Comparative Guide to the Crystal Structures of N,2-Dimethylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the crystal structure data for N,2-dimethylbenzamide and its derivatives. Understanding the three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the crystal structure data for N,2-dimethylbenzamide and its derivatives. Understanding the three-dimensional arrangement of atoms in these molecules is crucial for predicting their physical, chemical, and biological properties, which is of paramount importance in the field of drug development.

The Significance of Crystal Structure in Drug Development

The specific arrangement of molecules in a crystal, known as its crystal lattice, can significantly influence a compound's properties, including its solubility, stability, and bioavailability.[1] This phenomenon, where a single compound can exist in multiple crystalline forms, is known as polymorphism.[1][2] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct therapeutic effects, making the study of crystal structures a critical aspect of pharmaceutical sciences.[1]

The interplay of intermolecular forces, such as hydrogen bonding and van der Waals interactions, dictates the overall crystal packing.[3][4] A thorough understanding of these interactions allows for the rational design of crystalline materials with desired properties.

Comparative Analysis of N,2-Dimethylbenzamide and Related Structures

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersKey Intermolecular InteractionsRef.
N,4-Dimethylbenzamide C9H11NOMonoclinicP21/na = 6.7670(14) Å, b = 9.946(2) Å, c = 12.229(2) Å, β = 92.63(3)°N—H⋯O hydrogen bonds forming a one-dimensional network.[5]
2-Benzoyl-N,N-diethylbenzamide (Form I) C18H19NO2OrthorhombicP212121a = 10.937(5) Å, b = 13.987(5) Å, c = 9.896(4) Å, α = β = γ = 90°-[2]
2-Benzoyl-N,N-diethylbenzamide (Form II) C18H19NO2MonoclinicI2/aa = 13.6350(6) Å, b = 8.4424(3) Å, c = 26.5721(9) Å, β = 90.966(3)°-[2]
2-Benzoyl-N,N-diethylbenzamide (Form III) C18H19NO2MonoclinicI2/aa = 13.629(3) Å, b = 8.4793(6) Å, c = 26.626(10) Å, β = 103.25(4)°-[2]

Analysis of Structural Data:

The data for 2-benzoyl-N,N-diethylbenzamide clearly demonstrates the phenomenon of polymorphism, with three distinct crystal forms (I, II, and III) identified.[2] Forms II and III are monoclinic and crystallize in the same space group, with similar unit cell dimensions but a notable difference in the β angle.[2] In contrast, Form I is orthorhombic.[2] These variations in crystal packing arise from different molecular conformations and intermolecular interactions.[2]

In the case of N,4-dimethylbenzamide, the crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which create a one-dimensional network along the b-axis.[5] The dihedral angle between the amide group and the benzene ring is 13.8(2)°.[5] This planarity can facilitate π-π stacking interactions, further stabilizing the crystal lattice.

The study of polymorphism is not limited to these examples. Research on secondary benzene sulfonamides has also revealed the existence of different polymorphs arising from variations in N−H···O hydrogen bonding motifs, leading to either catemeric tapes or dimeric structures.[6]

Experimental Protocol for Crystal Structure Determination

The determination of a molecule's crystal structure is primarily achieved through single-crystal X-ray diffraction (SCXRD).[7][8][9] This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms in a crystal.[10]

Step-by-Step Methodology
  • Crystal Growth: The first and often most challenging step is to grow high-quality single crystals of the N,2-dimethylbenzamide derivative.[11] This typically involves slow evaporation of a saturated solution.[11]

    • Solvent Selection: Choose a solvent in which the compound is moderately soluble.[11] Common solvents for crystallization of organic molecules include ethanol, methanol, acetone, and ethyl acetate.

    • Procedure:

      • Dissolve the purified compound in a minimal amount of the chosen solvent, gently heating if necessary to achieve full dissolution.[7]

      • Filter the solution to remove any particulate matter.[11]

      • Allow the solvent to evaporate slowly in a vibration-free environment.[11] This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern.[10]

    • The crystal is rotated during the experiment to collect a complete set of diffraction data.

    • For many organic molecules, data collection is performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[2]

  • Data Processing and Structure Solution: The intensities of the diffracted beams are measured and used to calculate the electron density map of the crystal.[10]

    • From the electron density map, the positions of the individual atoms can be determined.

  • Structure Refinement: The initial atomic model is refined to best fit the experimental data. This process yields the final, highly accurate crystal structure.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_scxrd Single-Crystal X-ray Diffraction cluster_analysis Data Analysis Purification Purification of N,2-dimethylbenzamide derivative Crystallization Crystal Growth (Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Processing Data Processing Data_Collection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Crystal Structure intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B Benzene1 Benzene Ring Benzene2 Benzene Ring Benzene1->Benzene2 π-π Stacking Amide1 Amide Group Amide2 Amide Group Amide1->Amide2 Hydrogen Bonding (e.g., C-H···O)

Caption: Key intermolecular interactions in benzamide derivative crystals.

Conclusion

The determination and analysis of the crystal structures of N,2-dimethylbenzamide derivatives are essential for understanding their solid-state properties. This guide provides a framework for comparing these structures and outlines the experimental procedures for their determination. By carefully controlling crystallization conditions and analyzing the resulting crystal packing, researchers can gain valuable insights that can guide the development of new and improved pharmaceutical products.

References

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  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

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  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Iodo-N,2-dimethylbenzamide

The principles outlined herein are grounded in the U.S. Occupational Safety and Health Administration (OSHA) standards and are designed to empower researchers with the knowledge to conduct their work with confidence and...

Author: BenchChem Technical Support Team. Date: March 2026

The principles outlined herein are grounded in the U.S. Occupational Safety and Health Administration (OSHA) standards and are designed to empower researchers with the knowledge to conduct their work with confidence and security.

Hazard Analysis: Understanding the Risks

Before any laboratory work commences, a thorough hazard assessment is critical.[1][2] Based on data from analogous compounds such as N,N-Dimethylbenzamide and 2-Iodo-N,N-dimethylbenzamide, 5-Iodo-N,2-dimethylbenzamide is anticipated to present the following hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[3][4]

  • Harmful if Swallowed: Ingestion is likely to be harmful.[3][5]

Given the presence of an iodine atom, it is also prudent to consider the potential for the release of iodine-containing vapors or dust, which can be hazardous upon inhalation.

Personal Protective Equipment (PPE) Selection: A Multi-layered Defense

A comprehensive PPE strategy is essential to mitigate the identified risks. The following table summarizes the recommended PPE for handling 5-Iodo-N,2-dimethylbenzamide.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)To prevent skin contact and irritation. The selection should be based on the specific solvents being used in the procedure.[6]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard.To protect against eye irritation from splashes or airborne particles.[1][6][7]
Body Protection A fully fastened laboratory coat. Chemical-resistant apron or coveralls may be necessary for larger quantities or when there is a high risk of splashing.To protect the skin and personal clothing from contamination.[1][2]
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor cartridge and a particulate pre-filter (N, R, or P series).To prevent the inhalation of irritating dust or vapors, especially when handling the solid compound or working outside of a certified chemical fume hood.[1][8][9]

Step-by-Step PPE Protocol: Ensuring Procedural Integrity

Adherence to a strict protocol for donning and doffing PPE is as crucial as the selection of the equipment itself.

Donning Procedure
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.

  • Respirator (if required): Perform a user seal check to ensure the respirator is properly fitted.

  • Eye and Face Protection: Put on safety glasses or goggles. If a face shield is required, it should be worn over the primary eye protection.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Procedure
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.[5]

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Lab Coat: Unfasten the lab coat and remove it by folding it inward, containing any potential contamination.

  • Respirator (if used): Remove the respirator without touching the front of the mask.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal Start Start: Handling 5-Iodo-N,2-dimethylbenzamide Hazard_Assessment Conduct Hazard Assessment[1][2] Start->Hazard_Assessment Select_Gloves Select Chemical-Resistant Gloves[6] Hazard_Assessment->Select_Gloves Select_Eye_Face Select Eye/Face Protection[1][6][7] Hazard_Assessment->Select_Eye_Face Select_Body Select Body Protection[1][2] Hazard_Assessment->Select_Body Select_Respiratory Select Respiratory Protection[1][8][9] Hazard_Assessment->Select_Respiratory Donning Follow Donning Protocol Select_Gloves->Donning Select_Eye_Face->Donning Select_Body->Donning Select_Respiratory->Donning Handling Perform Chemical Handling Donning->Handling Doffing Follow Doffing Protocol Handling->Doffing Dispose_Chemical Dispose of Chemical Waste[10][11][12] Handling->Dispose_Chemical Dispose_PPE Dispose of Contaminated PPE Doffing->Dispose_PPE End End of Procedure Dispose_PPE->End Dispose_Chemical->End

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling extends beyond personal protection to include the operational environment and proper waste disposal.

Engineering Controls

Whenever possible, handle 5-Iodo-N,2-dimethylbenzamide in a certified chemical fume hood to minimize the inhalation of dust or vapors.[10] Ensure that a safety shower and eyewash station are readily accessible.[3]

Disposal of Contaminated PPE

All disposable PPE, including gloves and any contaminated lab coats or aprons, should be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled waste container for hazardous materials.

Disposal of 5-Iodo-N,2-dimethylbenzamide Waste

As an iodinated organic compound, waste containing 5-Iodo-N,2-dimethylbenzamide requires special disposal procedures.[11][12]

  • Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Containment: Collect all waste, both solid and liquid, in a clearly labeled, sealed, and appropriate waste container.

  • Labeling: The waste container must be labeled with the full chemical name ("5-Iodo-N,2-dimethylbenzamide") and the appropriate hazard warnings.

  • Treatment: Some institutions may require the chemical reduction of iodine-containing waste to the less harmful iodide form using a reducing agent like sodium thiosulfate before collection by EHS.[13] Always consult and follow your local EHS guidelines.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS-approved channels.

By implementing these comprehensive safety and logistical measures, researchers can confidently and safely handle 5-Iodo-N,2-dimethylbenzamide, fostering a culture of safety and scientific excellence.

References

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